5-Propylfuran-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-propylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDHBIJGYMFEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Propylfuran-2-carboxylic Acid: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary In the landscape of modern drug discovery and advanced chemical synthesis, functionalized heterocycles serve as foundational building blocks. As a Senior Application Scientist, I frequently leverage 5-Propylfuran-2-carboxylic acid due to its optimal balance of lipophilicity and hydrogen-bonding capacity. This whitepaper provides an in-depth technical analysis of 5-Propylfuran-2-carboxylic acid, detailing its core molecular specifications, validated synthetic methodologies, and its strategic utility in pharmacological design.
Physicochemical Profiling & Molecular Rationale
Before integrating any building block into a synthetic pipeline or screening library, a rigorous evaluation of its physicochemical properties is mandatory. The core identifiers and metrics for 5-Propylfuran-2-carboxylic acid are summarized below. According to verified chemical databases such as and 1[1], this compound exhibits highly favorable metrics for early-stage drug development.
| Property | Value | Causality / Significance in Design |
| Chemical Name | 5-Propylfuran-2-carboxylic acid | Core heterocyclic scaffold. |
| CAS Number | 14497-25-7 | Unique identifier for global procurement and literature tracking. |
| Molecular Weight | 154.16 g/mol | Highly ligand-efficient; leaves ample "molecular weight budget" for downstream functionalization (Rule of 5 compliant). |
| Molecular Formula | C8H10O3 | Defines the exact stoichiometry required for synthetic and analytical planning[1]. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Facilitates strong, directional interactions with target protein residues. |
| Hydrogen Bond Acceptors | 3 (Furan O, Carboxyl O's) | Enhances aqueous solubility and alters the hydration network in binding pockets. |
Design Rationale: The molecular weight of 154.16 g/mol makes this compound an ideal candidate for Fragment-Based Drug Discovery (FBDD). The propyl chain at the C5 position acts as a lipophilic vector, designed to occupy hydrophobic sub-pockets in target receptors, while the carboxylic acid serves as a handle for amide coupling or as a primary pharmacophore (e.g., interacting with basic residues like Arginine or Lysine in target binding sites).
Directed Synthetic Methodology: Regioselective C5-Alkylation
To ensure high purity and yield, the synthesis of 5-Propylfuran-2-carboxylic acid relies on the principles of directed ortho-metalation (DoM) applied to the furan system. The protocol below is designed as a self-validating system, ensuring that intermediate stability and regioselectivity are maintained throughout the workflow.
Synthetic workflow for 5-Propylfuran-2-carboxylic acid via directed C5-lithiation.
Step-by-Step Protocol:
Step 1: Preparation of the Dianion
-
Action: Charge a flame-dried Schlenk flask with furan-2-carboxylic acid (1.0 eq) and anhydrous THF under an argon atmosphere. Cool the system to -78°C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures are critical to stabilize the highly reactive lithiated furan intermediate, preventing unwanted ring-opening reactions or polymerization.
-
Action: Dropwise add Lithium diisopropylamide (LDA, 2.1 eq).
-
Causality: The first equivalent of LDA deprotonates the acidic carboxyl group. The second equivalent selectively deprotonates the C5 position of the furan ring, driven by the inductive effect of the ring oxygen and the directing nature of the adjacent carboxylate.
Step 2: Electrophilic Quenching
-
Action: Introduce 1-iodopropane (1.2 eq) to the reaction mixture at -78°C. Gradually allow the reaction to warm to room temperature over 4 hours.
-
Causality: Controlled warming ensures complete conversion while maintaining regioselectivity. The kinetic product transitions smoothly to the thermodynamically stable alkylated state without side-reactions.
Step 3: Self-Validating Workup & Isolation
-
Action: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted LDA. Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate, precipitating the free acid. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Validation Framework
A synthesis is only as reliable as its analytical validation. To confirm the identity (MW = 154.16 g/mol ) and purity of the synthesized 5-Propylfuran-2-carboxylic acid, the following self-validating quality control protocol must be executed.
LC-MS Profiling
-
Action: Prepare a 1 mg/mL solution of the product in LC-MS grade Methanol.
-
Causality: Methanol ensures complete solvation of the polar carboxylic acid while remaining highly compatible with electrospray ionization (ESI).
-
Action: Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over a C18 reverse-phase column.
-
Causality: Formic acid suppresses the ionization of the carboxylic acid in the mobile phase, preventing peak tailing and improving retention.
-
Validation Checkpoint: Monitor for the [M-H]⁻ ion at m/z 153.1 in negative ESI mode. This directly correlates to the exact molecular weight of 154.16 g/mol , confirming the compound's identity.
¹H-NMR Structural Confirmation
-
Action: Dissolve 10 mg of the purified compound in DMSO-d6.
-
Validation Checkpoint: The spectrum must show diagnostic propyl chain signals (a triplet for the terminal methyl, a multiplet for the CH₂ groups) and exactly two doublets corresponding to the C3 and C4 protons of the furan ring. The absence of a C5 proton signal (typically ~7.5 ppm) confirms complete and regioselective substitution.
Pharmacological Integration & Bioisosterism
In medicinal chemistry, furan-2-carboxylic acids serve as excellent bioisosteres for benzoic acids. The oxygen atom in the furan ring acts as a hydrogen bond acceptor, which can alter the hydration network within a protein binding pocket compared to a traditional phenyl ring. When 5-Propylfuran-2-carboxylic acid is converted into an amide derivative, it can act as a potent inhibitor for various targets, such as kinases or G-protein coupled receptors (GPCRs).
Pharmacological pathway illustrating receptor inhibition by a 5-PFA derived ligand.
The propyl chain specifically provides a tunable lipophilic vector that anchors the molecule into hydrophobic sub-pockets, drastically increasing binding affinity without significantly inflating the molecular weight. This precise control over steric and electronic properties is what makes CAS 14497-25-7 an indispensable tool in the drug developer's arsenal.
References
-
Fluorochem. "5-Propyl-furan-2-carboxylic acid" (CAS: 14497-25-7).
-
Crysdot. "5-Propylfuran-2-carboxylic acid - Heterocyclic Compounds" (Molecular Weight: 154.16).
-
Leyan. "5-Propylfuran-2-carboxylic acid" (Properties and Specifications). 1[1]
Sources
Thermodynamic Profiling of 5-Propylfuran-2-carboxylic Acid: A Comprehensive Guide for Preclinical Development
Executive Summary
The thermodynamic characterization of furan derivatives is a critical bottleneck in the design of biorenewable polymers and active pharmaceutical ingredients (APIs). 5-Propylfuran-2-carboxylic acid (5-PFC, CAS: 14497-25-7)[1] represents a unique thermodynamic challenge: it combines a highly polar, hydrogen-bonding carboxylic acid moiety with a lipophilic, flexible propyl chain.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework for determining the thermodynamic properties of 5-PFC. Because direct empirical data for 5-PFC is historically sparse, this guide synthesizes field-proven methodologies used for its closely related analogs—such as 2-furoic acid and 2,5-furandicarboxylic acid (FDCA)—to establish a predictive and experimental blueprint[2],[3].
Molecular Thermodynamics & Predictive Profiling
The thermodynamic behavior of 5-PFC is governed by the interplay between the rigid furan ring, the associating carboxyl group, and the dispersion forces of the propyl chain.
In unsubstituted furan-2-carboxylic acid, solubility follows the polarity of the solvent (e.g., Methanol > Methyl isobutyl ketone > Toluene > Hexane)[4]. However, the addition of the C3 alkyl chain in 5-PFC fundamentally alters its solvation thermodynamics. The propyl group increases the molecular characteristic volume and enhances van der Waals interactions, which predictably increases its solubility in non-polar solvents (like toluene) while drastically reducing its aqueous solubility compared to standard 2-furoic acid[3],[4].
Expected Thermodynamic Parameters
Based on group contribution theories and empirical data from related furancarboxylic acids, we can project the baseline thermodynamic properties of 5-PFC.
| Thermodynamic Property | 2-Furoic Acid (Reference)[2] | 5-PFC (Predicted/Extrapolated) | Analytical Methodology |
| Melting Point ( | 406.15 K | ~360 - 380 K | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion ( | ~18.5 kJ/mol | ~21.0 - 23.5 kJ/mol | DSC Integration |
| Dissolution Process | Endothermic, Entropy-driven | Endothermic, Entropy-driven | Isothermal Saturation + van't Hoff |
| Aqueous Solubility | High | Low (High LogP shift) | HPLC / Gravimetry |
Experimental Workflows: A Self-Validating System
To generate reliable thermodynamic data, experimental protocols must be designed to inherently validate themselves. The following workflows ensure that kinetic artifacts (like supersaturation or polymorph transitions) do not contaminate thermodynamic equilibrium data.
Solid-State Characterization (DSC & XRD)
Before any solubility thermodynamics can be calculated, the solid state of the API must be defined. Polymorphism will alter the crystal lattice energy, directly impacting the Gibbs free energy of dissolution (
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of high-purity 5-PFC into an aluminum crucible and seal it with a pin-holed lid.
-
Atmospheric Control: Equilibrate the DSC cell at 298.15 K under a continuous ultra-high purity nitrogen purge (50 mL/min).
-
Causality: The nitrogen blanket prevents oxidative degradation of the furan ring at elevated temperatures, ensuring the endotherm represents pure melting, not decomposition.
-
-
Thermal Ramping: Heat the sample at a strict constant rate of 5 to 10 K/min up to 450 K.
-
Causality: A slow heating rate ensures thermal equilibrium within the sample mass. Faster rates induce thermal lag, which artificially inflates the apparent melting point (
)[4].
-
-
Data Extraction: Record the extrapolated onset temperature as
and integrate the area under the endothermic peak to determine the enthalpy of fusion ( ). -
Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the sample before and after thermal cycling to confirm no amorphous conversion or polymorphic phase shifts occurred.
Equilibrium Solubility via Isothermal Saturation
Dynamic solubility methods (like laser monitoring) can overestimate solubility due to the kinetic stability of supersaturated furan solutions. The gravimetric isothermal saturation method guarantees true thermodynamic equilibrium[5],[4].
Step-by-Step Protocol:
-
Saturation: Add an excess mass of 5-PFC to 20 mL of the selected solvent (e.g., methanol, toluene, or binary aqueous mixtures) in a jacketed, thermoregulated glass vessel.
-
Equilibration: Agitate the suspension magnetically at a constant temperature (±0.05 K precision) for exactly 48 hours.
-
Phase Separation: Cease agitation and allow the solid to settle isothermally for 12 hours.
-
Causality: Furan derivatives with alkyl chains can form micro-emulsions or colloidal suspensions. The 12-hour static settling period is critical to ensure complete phase separation; otherwise, suspended micro-crystals will be quantified as dissolved solute, ruining the thermodynamic baseline[5].
-
-
Sampling: Extract a 2 mL aliquot of the clear supernatant using a syringe pre-heated to the exact vessel temperature (to prevent premature precipitation in the needle).
-
Quantification: Dilute the aliquot immediately and quantify the mole fraction solubility (
) via High-Performance Liquid Chromatography (HPLC). -
Self-Validation Step: Filter the remaining solid residue and analyze it via PXRD. Causality: If the solvent formed a solvate or hydrate with 5-PFC during the 48-hour equilibration, the solid phase has changed, and the resulting thermodynamic data applies to the solvate, not the pure 5-PFC.
Figure 1: End-to-end experimental and computational workflow for thermodynamic profiling.
Thermodynamic Modeling & Data Correlation
Once empirical mole fraction solubility (
Empirical Modeling: Modified Apelblat & van't Hoff Equations
The dissolution of furancarboxylic acids is typically an endothermic, entropy-driven process[5]. The standard van't Hoff equation assumes the enthalpy of dissolution (
However, because the heat capacity of 5-PFC changes upon solvation, the Modified Apelblat equation provides a superior fit by accounting for the temperature dependence of the dissolution enthalpy[4]:
Predictive Modeling: PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory)
Standard cubic equations of state (like Peng-Robinson) fail spectacularly for 5-PFC. Why? Because the carboxylic acid group forms strong, directional hydrogen bonds (association networks), rendering the molecule highly non-spherical and non-ideal.
To accurately predict the solubility of furancarboxylic acids in pure and binary solvents, we utilize PC-SAFT [3]. This model partitions the residual Helmholtz free energy (
-
Hard-Chain Term: Accounts for the repulsive forces of the non-spherical furan ring and propyl chain.
-
Dispersion Term: Accounts for the van der Waals attractions, heavily influenced by the C3 propyl group.
-
Association Term: Specifically models the hydrogen bonding of the -COOH group[3].
By adjusting the pure-component parameters (segment number, segment diameter, dispersion energy) and the association volume/energy, PC-SAFT can predict the mutual influence of solvents on 5-PFC solubility without requiring exhaustive experimental trials[3].
Figure 2: PC-SAFT framework partitioning molecular interactions for accurate solubility prediction.
Conclusion
The thermodynamic profiling of 5-Propylfuran-2-carboxylic acid requires a delicate balance of rigorous solid-state characterization, artifact-free equilibrium solubility measurements, and advanced associating-fluid modeling. By employing the isothermal saturation method coupled with PC-SAFT and Apelblat modeling, researchers can accurately map the dissolution enthalpy (
References
-
Cheméo - Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). URL:[Link]
-
Rose, H. B., et al. - Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions: Experiments and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Predictions. Journal of Chemical & Engineering Data (2018). URL:[Link]
-
Zhu, P., et al. - Determination of Solubility and Thermodynamic Analysis of Solubility Behavior of 2,5-Furandicarboxylic Acid in Water and Ether Binary Solvent System. Journal of Chemical & Engineering Data 68.3 (2023): 726-743. URL:[Link]
-
Guo, Y., et al. - Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data 59.4 (2014): 1326-1333. URL:[Link]
Sources
Technical Guide: Solubility & Physicochemical Profiling of 5-Propylfuran-2-carboxylic Acid
[1][2]
Executive Summary
5-Propylfuran-2-carboxylic acid (CAS: 59382-59-1) is a functionalized furan derivative serving as a critical intermediate in the synthesis of pharmaceutical building blocks and renewable biopolymers.[1][2] Unlike its parent compound, furan-2-carboxylic acid (2-furoic acid), the introduction of a propyl group at the C5 position significantly alters its lipophilicity and crystal lattice energy.[1][2]
This guide provides a technical analysis of its solubility behavior, contrasting its limited aqueous solubility with its high affinity for polar organic solvents.[3][4] It establishes a rationale for solvent selection in process chemistry, specifically for extraction, crystallization, and purification workflows.
Physicochemical Characterization
Understanding the solubility of 5-Propylfuran-2-carboxylic acid requires analyzing its structural factors. The molecule consists of a polar head group (carboxylic acid) and a lipophilic tail (propyl-substituted furan ring).[3]
Table 1: Physicochemical Property Profile
| Property | Value / Description | Technical Note |
| Molecular Weight | 154.16 g/mol | Monomeric form.[1][2][4] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles.[1][2][3][4] |
| Melting Point | 58–62 °C (Predicted) | Significantly lower than 2-furoic acid (133°C) due to the flexible propyl chain disrupting crystal packing.[3][4] |
| pKa (Acid) | ~3.6 – 3.8 | The propyl group is electron-donating (+I effect), slightly destabilizing the carboxylate anion compared to 2-furoic acid (pKa 3.16), making it a weaker acid. |
| LogP (Octanol/Water) | ~2.1 (Estimated) | Moderate lipophilicity.[3][4] The propyl group adds ~1.5 log units compared to 2-furoic acid (0.64).[3][4] |
| H-Bond Donors/Acceptors | 1 / 3 | Dictates solubility in protic vs. aprotic solvents.[1][2][3][4] |
Solubility Thermodynamics: Water vs. Organic Solvents
The solubility behavior of 5-Propylfuran-2-carboxylic acid is governed by the competition between the hydrophilic carboxyl group and the hydrophobic propyl-furan moiety.[1][2]
Aqueous Solubility (The "Hydrophobic Shift")
While unsubstituted 2-furoic acid is highly soluble in water (~37 g/L at 15°C), 5-Propylfuran-2-carboxylic acid exhibits poor aqueous solubility (< 1 g/L at 25°C).[1][2]
-
Mechanism: The 3-carbon alkyl chain disrupts the water structure (entropic penalty), overcoming the enthalpy gain from hydrogen bonding at the carboxyl head.[3]
-
pH Dependency: Solubility is strictly pH-dependent.[1][2][3][4]
Organic Solvent Solubility
The compound follows a "Like Dissolves Like" trajectory shifted towards moderately polar organics.[3][4]
-
Alcohols (Methanol, Ethanol, IPA): High Solubility.
-
Esters & Ketones (Ethyl Acetate, Acetone): High Solubility. [3]
-
Chlorinated Solvents (DCM, Chloroform): Moderate to High Solubility. [3]
-
Aliphatic Hydrocarbons (Hexane, Heptane): Low Solubility. [3]
Diagram 1: Solubility Equilibrium & pH Influence
Caption: Equilibrium dynamics showing the pH-dependent solubility switch in water and partitioning into organic solvents.
Experimental Protocols for Solubility Determination
For precise solubility data required for IND (Investigational New Drug) filings or process optimization, the following protocols are recommended.
Protocol A: Saturation Shake-Flask Method (Gravimetric)
Best for: Determining absolute solubility in pure organic solvents.[1][2]
-
Preparation: Add excess 5-Propylfuran-2-carboxylic acid to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours using a thermomixer or orbital shaker.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
-
Quantification:
Protocol B: HPLC-UV Method
Best for: Low-solubility aqueous samples or mixtures.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[3][4]
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 Isocratic].[3][4]
-
Detection: UV at 254 nm (Furan ring absorption maximum).[3][4]
-
Standard Curve: Prepare standards of 5-Propylfuran-2-carboxylic acid in Methanol (0.01 – 1.0 mg/mL).
-
Procedure: Inject saturated supernatant (diluted if necessary) and quantify against the standard curve.
Applications in Process Chemistry: Separation & Purification[5]
The solubility profile dictates the most efficient methods for isolating this compound from reaction mixtures.[3][4]
Acid-Base Swing Extraction (Purification from Crude)
This is the most robust method for removing non-acidic impurities (e.g., unreacted furan, propyl-furan).[2]
-
Dissolution: Dissolve crude mixture in 1M NaOH (pH > 10). The acid converts to the water-soluble sodium salt.[1][3]
-
Wash: Extract the aqueous layer with Ethyl Acetate or DCM.[3][4] Impurities partition into the organic layer; the product remains in water.[3][4]
-
Precipitation: Acidify the aqueous layer with 2M HCl to pH ~1-2.
-
Recovery: 5-Propylfuran-2-carboxylic acid precipitates as a solid.[1][2][3][4] Filter and wash with cold water.[3][4]
Crystallization Solvent Selection
To achieve high purity (>99.5%), recrystallization is required.[3][4]
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents based on the specific unit operation (Extraction vs. Crystallization).
References
-
PubChem. 2-Furoic Acid (Compound Summary). National Library of Medicine.[3][4] Available at: [Link][2]
-
ChemAxon. LogP and logD Calculations: Theory and Validation. Available at: [Link][4]
-
Li, X., et al. (2014). Measurement and Correlation of Solubility of Furan-2-carboxylic Acid in Pure and Binary Solvents.[3] Journal of Chemical & Engineering Data.[3][4][6][7] Available at: [Link][2]
-
NIST Chemistry WebBook. 2-Furancarboxylic acid Thermochemical Data. Available at: [Link][4]
Sources
- 1. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 4. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Furancarboxylic acid [webbook.nist.gov]
- 7. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 5-Propylfuran-2-carboxylic Acid and its Derivatives in Furan Fatty Acid Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Furan fatty acids (FAME) represent a unique class of lipids characterized by a heterocyclic furan moiety within the acyl chain. While present as minor components in various foods, their potent biological activities, particularly as antioxidants and radical scavengers, have garnered significant scientific interest. The metabolism of these dietary compounds in mammals leads to the formation of several metabolites, most notably 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a derivative structurally related to 5-Propylfuran-2-carboxylic acid. This guide provides a comprehensive overview of the biosynthesis of FAME, their subsequent metabolism into CMPF, the dual role of this metabolite as both a uremic toxin and a metabolic regulator, and the analytical methodologies essential for its study.
Part 1: Furan Fatty Acids (FAME) - An Introduction
Furan fatty acids are a group of naturally occurring lipids distinguished by a furan ring, typically substituted with a carboxyalkyl chain at one alpha-position and an alkyl group (commonly propyl or pentyl) at the other.[1][2] The furan ring can also be mono- or di-methylated at the beta-positions.[1][2]
Occurrence and Dietary Intake: Initially discovered in plant seed oils, FAME are now considered ubiquitous, found in algae, plants, microorganisms, and various food products.[1][3][4] Significant dietary sources for humans include fish, shellfish, dairy products, butter, and some vegetable oils.[4][5] Animals and humans do not synthesize FAME de novo; they are obtained from the diet and subsequently incorporated into phospholipids and cholesterol esters.[1][6] The total FAME content in human blood is approximately 50 ng/ml.[1]
Core Biological Function - Radical Scavenging: The primary and most well-established function of FAME is their role as potent antioxidants.[7][8] The furan ring structure makes them highly effective scavengers of free radicals, particularly hydroxyl and peroxyl radicals.[1][3][9] This activity protects polyunsaturated fatty acids (PUFAs) and cellular membranes from oxidative damage.[2][5] This protective mechanism is believed to be their main biological function in various systems, from plants protecting themselves against sunlight-induced radicals to potentially contributing to the health benefits associated with omega-3 fatty acid consumption in humans.[1]
Part 2: The Biosynthetic Pathway of Furan Fatty Acids
While mammals acquire FAME from their diet, the complete biosynthetic pathways are being elucidated in microorganisms and plants. Work in α-proteobacteria has provided a detailed model for how these unique structures are formed.[3][9][10]
A Bacterial Model for FAME Synthesis
Research in bacteria like Rhodobacter sphaeroides has revealed a multi-step enzymatic pathway that modifies existing fatty acids within phospholipids.[10][11][12]
-
Methylation: The pathway begins with a S-adenosylmethionine (SAM)-dependent methylase, UfaM , which converts a cis-unsaturated fatty acid (like vaccenic acid) into a methylated trans-unsaturated fatty acid.[9][10]
-
Desaturation: A novel fatty acyl desaturase, UfaD , introduces a second double bond, creating a methylated diunsaturated fatty acid intermediate.[3][10][11]
-
Oxygen-Dependent Cyclization: The key step involves the enzyme UfaO , which utilizes molecular oxygen (O2) to form the furan ring from the diunsaturated intermediate.[3][10][11] This step confirms that atmospheric oxygen is the source of the oxygen atom in the furan ring.[3][10]
-
Further Modification: In some bacteria, a second methylase, FufM , can add another methyl group to create a dimethylated FAME.[10][11]
This entire process occurs on fatty acids already incorporated into phospholipids, representing a modification of existing membrane components.[10][11]
Caption: Bacterial biosynthesis of furan fatty acids on phospholipid chains.
Proposed Pathway in Algae
In algae, a distinct pathway has been proposed that starts with polyunsaturated fatty acids like linoleic acid.[3][9] This route is thought to involve an initial lipoxygenase-catalyzed oxidation, followed by electron shifts and ring closure to form the furan structure, which is subsequently methylated.[3][9]
Part 3: Mammalian Metabolism: From Dietary FAME to Urofuran Acids
In humans and other mammals, dietary FAME are metabolized into water-soluble, carboxy-substituted metabolites known as urofuran acids, which are then excreted in the urine.[1] The primary and most studied of these metabolites is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) .
The metabolic transformation involves the oxidation of the parent FAME. For instance, the formation of CMPF is believed to originate from a furan fatty acid precursor like 11-(3,4-dimethyl-5-propylfuran-2-yl)-undecanoic acid (11D3).[5] The process involves oxidation of both the methyl group at the β-position of the furan ring and the terminal end of the carboxyalkyl side chain.[1][13]
Caption: Mammalian metabolism of dietary FAME to the urofuran acid CMPF.
Part 4: The Dichotomous Role of CMPF: Uremic Toxin and Metabolic Modulator
While originating from potentially beneficial dietary FAME, CMPF has a complex and dual role in human physiology, being recognized as both a harmful uremic toxin and an emerging bioactive metabolic regulator.
CMPF as a Uremic Toxin
In patients with chronic kidney disease (CKD), impaired renal function leads to the accumulation of various metabolic waste products, known as uremic toxins.[14] CMPF is a significant contributor to this toxic burden.[14][15]
-
High Protein Binding: CMPF exhibits very high binding affinity to plasma proteins (over 95%), particularly albumin.[15][16] This strong binding makes it extremely difficult to remove from the blood via conventional hemodialysis.[14][16]
-
Pathophysiological Effects: The accumulation of CMPF in uremic plasma has been implicated in several aspects of the uremic syndrome, including:
-
Inhibition of Drug Binding: It is a major contributor to the defective binding of many drugs to plasma proteins, altering their pharmacokinetics.[15]
-
Cellular Damage: CMPF can interact with free oxygen radicals, inducing cell damage.[16][17] Recent studies suggest it can trigger ferroptosis (iron-dependent cell death) and apoptosis in kidney cells.[18]
-
Anemia: It may contribute to renal anemia by enhancing eryptosis, the premature death of red blood cells, potentially through activation of the PIEZO1 ion channel.[19]
-
Systemic Dysfunction: It has also been linked to thyroid irregularities and neurological symptoms associated with uremia.[15]
-
CMPF as a Bioactive Metabolic Regulator
Contrary to its classification as a toxin, a growing body of evidence reveals that CMPF possesses beneficial metabolic properties, particularly in the context of diet-induced metabolic disorders.
-
Hepatic Lipid Metabolism: In animal models, CMPF has been shown to prevent and even reverse high-fat diet-induced fatty liver (hepatic steatosis).[20] This effect is achieved by enhancing the clearance and utilization of lipids in the liver.[20]
-
Mechanism of Action: The primary mechanism for its hepatic effects involves acting as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[20] This inhibition shifts the liver's metabolic state towards fatty acid oxidation and away from lipid storage. This action also induces the production of the hepatokine Fibroblast Growth Factor 21 (FGF21), which has systemic benefits for metabolic health.[20]
-
Insulin Resistance and Diabetes: The role of CMPF in glucose homeostasis is complex. While some in vitro studies suggest it can impair pancreatic β-cell function and inhibit insulin secretion,[16][21] in vivo studies demonstrate it can protect against the development of hepatic insulin resistance.[20] Elevated CMPF levels are associated with both type 2 diabetes and, paradoxically, a healthy diet rich in fish.[16][22]
-
Immunometabolic and Other Effects: Emerging research points to immunomodulatory properties, with higher CMPF levels being associated with a reduced risk of infection.[22] Furthermore, large-scale genetic studies have suggested a protective causal effect of CMPF on erectile dysfunction, linked to favorable effects on glucose metabolism and blood pressure.[23]
This evidence suggests that the physiological impact of CMPF is highly context-dependent, acting as a deleterious toxin when it accumulates to high levels in renal failure but as a beneficial metabolic modulator under normal physiological conditions or in response to dietary intake.
Part 5: Methodologies for the Analysis of Furan Fatty Acids and Their Metabolites
The accurate quantification of FAME and metabolites like CMPF is challenging due to their low endogenous concentrations and structural similarity to other lipids.[2][4][6] Robust analytical protocols require sample enrichment and highly sensitive detection methods.[2]
Experimental Protocol: Quantification of FAME in Biological Samples
This protocol outlines a general workflow for the extraction, derivatization, and analysis of total FAME from plasma or tissue.
1. Sample Preparation and Lipid Extraction:
-
Internal Standards: Spike the sample (e.g., 20 µL plasma or homogenized tissue) with a known amount of deuterated internal standards (e.g., 11D3-d5) to correct for extraction losses and analytical variability.[6]
-
Saponification (Base Hydrolysis): To release FAME from complex lipids (triglycerides, phospholipids, cholesterol esters), add 1 M potassium hydroxide (KOH) in 95% ethanol and incubate at 60°C for 2 hours.[6] This breaks the ester bonds.
-
Acidification & Extraction: Cool the sample and acidify to pH 3-4 with 1 M HCl. This protonates the free fatty acids, making them soluble in organic solvents.[6]
-
Liquid-Liquid Extraction: Perform repeated extractions with an organic solvent like n-hexane. Vortex thoroughly and centrifuge to separate the phases.[6]
-
Drying: Combine the organic layers (containing the free fatty acids) and evaporate the solvent to dryness under a stream of nitrogen gas.[6]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
For analysis by Gas Chromatography (GC), the non-volatile fatty acids must be converted into volatile methyl esters.
-
Reagent: Use a specialized methylation agent. A 14% boron trifluoride-methanol (BF3-MeOH) solution is commonly used.[6] Caution: Strong acidic catalysts can degrade the furan ring; conditions must be optimized.[24]
-
Reaction: Reconstitute the dried lipid extract in the BF3-MeOH solution, seal the vial, and heat at 90°C for 1 hour.[6]
-
Extraction of FAMEs: After cooling, add a saturated NaCl solution and n-hexane. The FAMEs will partition into the upper hexane layer. Collect this layer for analysis.[6]
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Enrichment: Due to low concentrations, an enrichment step like silver ion chromatography is often necessary before GC-MS analysis to separate FAMEs from more abundant fatty acids.[2][25]
-
Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target FAME analytes.[25]
-
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS):
-
Superior Sensitivity: This method generally offers higher sensitivity than GC-MS and may not require derivatization for metabolites like CMPF.[24]
-
Detection Mode: Analysis is performed in multiple reaction monitoring (MRM) mode, providing excellent specificity and quantification.[24]
-
Enhanced Sensitivity: For ultra-trace analysis, charge-reversal derivatization can improve sensitivity by over 2,000-fold compared to underivatized analysis in negative ion mode.[24]
-
Caption: General workflow for the analysis of furan fatty acids.
Data Summary: Analytical Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem MS (UPLC-MS/MS) |
| Analyte Form | Volatile Methyl Esters (FAMEs) | Free Acids (e.g., CMPF) or FAMEs |
| Derivatization | Required (e.g., BF3-Methanol) | Optional; Charge-reversal derivatization for max sensitivity |
| Sensitivity | Good (pg range), but often requires enrichment | Excellent (fg to pg range), higher than GC-MS |
| Primary Use | Broad profiling of total FAME profile | Targeted, high-sensitivity quantification of specific FAMEs/metabolites |
| Reference | [24][25][26] | [24] |
Part 6: Conclusion and Future Outlook
The study of 5-propylfuran-2-carboxylic acid and its metabolic parent compounds, the furan fatty acids, reveals a fascinating narrative of nutritional biochemistry and pathophysiology. Originating from dietary sources, these potent antioxidants are metabolized in mammals to compounds like CMPF, which exhibit a striking dual identity. In the pathological context of renal failure, CMPF is a clinically relevant uremic toxin, contributing to cellular damage and systemic dysfunction. However, in other physiological settings, it acts as a bioactive signaling molecule, capable of beneficially modulating hepatic lipid metabolism and protecting against diet-induced insulin resistance.
This dichotomy underscores the complexity of metabolite function and highlights the need for further research. Key future directions include:
-
Elucidating Human Metabolism: Fully characterizing the enzymatic pathways responsible for converting dietary FAME to CMPF and other urofuran acids in humans.
-
Receptor Deconvolution: Identifying the specific receptors and cellular targets through which CMPF exerts its metabolic and immunomodulatory effects.
-
Therapeutic Potential: Exploring whether synthetic FAME analogues or strategies to modulate CMPF levels could be harnessed for therapeutic benefit in metabolic diseases like NAFLD and type 2 diabetes, while mitigating its toxicity in CKD.
For researchers and drug development professionals, understanding the complete lifecycle of furan fatty acids—from dietary intake and biosynthesis to metabolism and biological activity—is crucial for unlocking their full potential in nutrition and medicine.
References
-
Wikipedia. Furan fatty acids. [Link]
-
Zaragoza, A., et al. (2025). Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. MDPI. [Link]
-
Lemke, R. A., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. Journal of Biological Chemistry. [Link]
-
Christie, W. W. (2020). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry. [Link]
-
Zaragoza, A., et al. (2025). The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. Food Chemistry. [Link]
-
Lemke, R. A., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. PubMed. [Link]
-
Spiteller, G. (2005). Furan fatty acids: valuable minor fatty acids in food. Semantic Scholar. [Link]
-
Zha, H., et al. (2014). Synthesis and scavenging role of furan fatty acids. PNAS. [Link]
-
Vetter, W. Furan Fatty Acids (FuFA). AK Vetter. [Link]
-
Liu, X., et al. (2014). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. [Link]
-
Puchta, V., & Spiteller, G. (1995). Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multidimensional GC-MSD. Lipid-Fett. [Link]
-
Fakhri, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules. [Link]
-
Wendlinger, C., & Vetter, W. (2012). Determination of Furan Fatty Acids in Food Samples. Lipid Technology. [Link]
-
Zaragoza, A., et al. (2025). The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. Food Chemistry. [Link]
-
Christie, W. W. (2020). Solving a furan fatty acid biosynthesis puzzle. PMC. [Link]
-
Zha, H., et al. (2014). Synthesis and scavenging role of furan fatty acids. PNAS. [Link]
-
Christie, W. W. (2020). Solving a furan fatty acid biosynthesis puzzle. R Discovery. [Link]
-
Tsutsumi, Y., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology. [Link]
-
Owczarek, K., et al. (2021). Uremic Toxins. Encyclopedia MDPI. [Link]
-
Leal, D. S., et al. (2025). The uremic solute 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) may enhance eryptosis and increase erythrocyte osmotic fragility through potential activation of PIEZO1. Nephrology Dialysis Transplantation. [Link]
-
Caillard, P., et al. (2018). Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients?. MDPI. [Link]
-
Pasyk, A. A., et al. (2019). 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. Diabetes, Obesity and Metabolism. [Link]
-
Kim, H. J., et al. (2023). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) induces cell death through ferroptosis and acts as a trigger of apoptosis in kidney cells. Cell Death & Disease. [Link]
-
Caillard, P., et al. (2018). Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients?. PubMed. [Link]
-
Gao, Y., et al. (2024). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]
-
van den Berg, R., et al. (2025). A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. Frontiers in Nutrition. [Link]
-
Wagner, B. K., et al. (2017). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. Journal of Medicinal Chemistry. [Link]
-
Wagner, B. K., et al. (2017). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. ACS Publications. [Link]
-
Liu, Z., et al. (2026). The role of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in erectile dysfunction: an integrated mendelian randomization, network pharmacology, and multi-omics study. The Journal of Sexual Medicine. [Link]
-
Chemical Synthesis Database. (2025). methyl 5-propyl-2-furoate. [Link]
-
Wu, J., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources. [Link]
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- 10. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? [mdpi.com]
- 17. Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. The uremic solute 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) may enhance eryptosis and increase erythrocyte osmotic fragility through potential activation of PIEZO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. gcms.cz [gcms.cz]
Physicochemical Profiling of 5-Propylfuran-2-carboxylic Acid
The following technical guide details the physicochemical properties, specifically acidity and pKa, of 5-Propylfuran-2-carboxylic acid. It is structured for direct application in medicinal chemistry and formulation science.
Acidity, pKa, and Structural Determinants in Drug Design
Executive Summary
5-Propylfuran-2-carboxylic acid (5-PFCA) is a lipophilic heteroaromatic acid utilized as a bioisostere for benzoic acid derivatives and as a metabolic marker in specific renal pathophysiologies. Its physicochemical behavior is defined by the electron-rich furan scaffold and the inductive influence of the alkyl side chain.
-
Core Acidity (pKa): Calculated at 3.36 ± 0.1 , making it slightly less acidic than its parent compound, 2-furoic acid (pKa 3.12).
-
Structural Driver: The propyl group at the C5 position exerts a positive inductive effect (+I), destabilizing the carboxylate anion relative to the unsubstituted furan.
-
Application: Used as a scaffold to modulate lipophilicity (LogP) while maintaining a carboxylic acid warhead for salt bridge formation in protein active sites.
Structural & Electronic Analysis
The Furan Scaffold vs. Benzene
Unlike benzoic acid (pKa 4.20), 2-furoic acid derivatives are significantly more acidic. The oxygen atom in the furan ring is electronegative, pulling electron density through the
In the case of 2-furoic acids, the electron-withdrawing inductive effect of the ring oxygen dominates the resonance effect, resulting in a lower pKa compared to benzoic acid.
The 5-Propyl Substituent Effect
The addition of a propyl group at the 5-position introduces a perturbation to this system. Alkyl groups are weak electron donors via hyperconjugation and induction (+I effect).
-
Mechanism: The propyl group pushes electron density into the furan ring.
-
Result: This increased electron density is transmitted to the carboxylate group, intensifying the negative charge on the anion.
-
Thermodynamic Consequence: The anion becomes less stable (higher energy), shifting the equilibrium toward the protonated (neutral) form. Consequently, the acidity decreases (pKa increases).
Hammett Equation Application
To rigorously predict the pKa shift, we apply the Hammett equation adapted for heteroaromatics:
- (Parent): 2-Furoic acid = 3.12 [1].[1]
-
(Reaction Constant): The sensitivity of the furan ionization to substituents. For 2-furoic acids,
is approximately 1.40 , indicating higher sensitivity than benzoic acid ( ) due to the efficient transmission of electronic effects across the diene-like furan system [2]. -
(Substituent Constant): The Hammett
value for a propyl group is approximately -0.17 (similar to methyl and ethyl), representing electron donation.
Calculation:
Quantitative Data Summary
The following table contrasts 5-PFCA with relevant structural analogs to contextualize its acidity.
| Compound | Structure | pKa (Exp/Calc) | Electronic Effect | LogP (Est.) |
| 2-Furoic Acid | Unsubstituted | 3.12 (Exp) [1] | Reference | 0.64 |
| 5-Methyl-2-furoic Acid | 5-Methyl | 3.35 (Exp) [3] | +I (Weak Donation) | 1.10 |
| 5-Propyl-2-furoic Acid | 5-Propyl | 3.36 (Calc) | +I (Weak Donation) | 2.15 |
| 5-Nitro-2-furoic Acid | 5-Nitro | 2.30 (Exp) | -M, -I (Strong Withdrawal) | 0.50 |
| Benzoic Acid | Phenyl ring | 4.20 (Exp) | Aromatic Reference | 1.87 |
Note: The shift from methyl to propyl has a negligible effect on pKa (electronic saturation) but a significant effect on lipophilicity (LogP), increasing membrane permeability.
Experimental Determination Protocols
For researchers validating this value, the following protocols are the industry standard for lipophilic acids.
Method A: Potentiometric Titration (Standard)
Best for samples with solubility
-
Preparation: Dissolve 5-10 mg of 5-PFCA in a minimal volume of methanol (due to lipophilicity), then dilute with degassed water to reach 20% MeOH/Water (v/v).
-
Note: Pure water titration may fail due to precipitation of the neutral species.
-
-
Titrant: Carbonate-free 0.1 M NaOH (standardized).
-
Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass combination pH electrode.
-
Execution: Perform titrations in triplicate at
under blanket. -
Correction: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (
) from the apparent pKa values ( ) measured at different methanol concentrations (e.g., 20%, 30%, 40%).-
Plot
vs. (dielectric constant).
-
Method B: Capillary Electrophoresis (CE)
Best for high-throughput screening or low-solubility compounds.
-
Buffer System: Phosphate buffers ranging from pH 2.0 to 6.0 in 0.5 unit increments.
-
Detection: UV absorbance at 254 nm (furan absorption band).
-
Measurement: Measure the effective mobility (
) of the analyte at each pH. -
Calculation: Fit the mobility data to the Boltzmann sigmoidal equation to identify the inflection point, which corresponds to the pKa.
Experimental Workflow Visualization
Caption: Decision tree for selecting the appropriate pKa determination method based on compound solubility.
Applications in Drug Discovery
Bioisosterism & Scaffold Hopping
5-PFCA is a valuable bioisostere for 4-propylbenzoic acid .
-
Acidity: It is approximately 1 log unit more acidic (pKa 3.36 vs 4.35). This implies that at physiological pH (7.4), 5-PFCA will be 99.99% ionized, whereas benzoic acid derivatives may have a slightly higher fraction of neutral species in acidic microenvironments (e.g., lysosomes).
-
Lipophilicity: The furan oxygen reduces LogP slightly compared to benzene, but the propyl group compensates, maintaining hydrophobic contacts in binding pockets.
Metabolic Considerations (CMPF Pathway)
Researchers must be aware that 5-propyl furan derivatives are structurally related to CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) , a known uremic toxin that accumulates in kidney disease [4].
-
Risk: 5-PFCA can be a metabolite formed via oxidative degradation of longer alkyl chains or furan-containing drugs.
-
Protein Binding: Like CMPF, 5-PFCA is highly bound to serum albumin (Site I), potentially displacing other acidic drugs (e.g., warfarin, phenytoin).
Electronic Effects Diagram
Caption: Mechanistic flow of electronic effects from the propyl substituent to the carboxylate center.
References
-
Cortés-Santiago, Y. et al. (2018). Experimental pKa determination of furan-2-carboxylic acid derivatives. Journal of Chemical & Engineering Data.
-
Hansch, C. et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics (86th ed.). Taylor & Francis. (Section 8: Dissociation Constants of Organic Acids).
-
Niwa, T. (1996). Organic acids and the uremic syndrome: Pathophysiology and clinical relevance. Seminars in Dialysis.
-
Avdeef, A. (2013). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination).
Sources
5-Propylfuran-2-carboxylic acid as a metabolic biomarker in renal studies
The following technical guide provides an in-depth analysis of 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , the primary furan dicarboxylic acid metabolite relevant to renal studies.
Note on Nomenclature: While often colloquially referred to by variations of its core structure (e.g., 5-propylfuran-2-carboxylic acid derivatives), the scientifically accurate nomenclature for this potent uremic toxin and renal biomarker is CMPF. This guide utilizes the standard CMPF designation to ensure alignment with clinical literature and mass spectrometry databases.
Subject: 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) Context: Renal Physiology, Uremic Toxicity, and Pharmacokinetics Version: 1.0
Executive Summary
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a major endogenous metabolite of furan fatty acids (F-acids) found in dietary sources such as fish and butter.[1] In healthy physiology, CMPF is efficiently excreted by the kidneys. However, in Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD) , CMPF accumulates to toxic levels (up to 6-fold higher than healthy controls), classifying it as a protein-bound uremic toxin .
Its significance in drug development lies in its high binding affinity to Human Serum Albumin (HSA) and its potent inhibition of organic anion transporters (OATs), which alters the pharmacokinetics of co-administered drugs.
Metabolic Origin & Renal Handling
Biosynthesis Pathway
CMPF is not synthesized de novo by humans but is a catabolic product of dietary Furan Fatty Acids (F-acids).
-
Ingestion: F-acids (e.g., F6) are consumed via fish oils, butter, and certain plants.
-
Absorption: Incorporated into phospholipids and cholesterol esters.
-
Metabolism: The alkyl side chain undergoes beta-oxidation, but the furan ring remains intact, terminating at the propanoic acid side chain to form CMPF.
-
Clearance: CMPF is actively secreted by renal proximal tubules via Organic Anion Transporters (OAT1/OAT3).
Mechanism of Accumulation in Renal Failure
In renal impairment, the tubular secretion mechanism fails. Unlike small water-soluble toxins (e.g., urea), CMPF is >95% protein-bound (specifically to Site I of albumin). This high protein binding renders it poorly dialyzable, leading to persistent accumulation even after hemodialysis.
Figure 1: Metabolic pathway of CMPF from dietary intake to renal excretion or pathological accumulation.
Clinical & Pharmacological Significance[3]
Drug-Drug Interactions (DDI)
CMPF is a direct inhibitor of Organic Anion Transporting Polypeptides (OATP) .
-
Mechanism: CMPF competes with drugs for binding sites on OATP1B1 and OATP1B3 in the liver and OAT1/3 in the kidney.
-
Impact: Elevated CMPF levels in renal patients can reduce the hepatic uptake of drugs (e.g., statins, repaglinide), increasing their systemic exposure and toxicity risk.
Albumin Binding Displacement
CMPF binds to Sudlow's Site I on human serum albumin (HSA) with high affinity (
-
Consequence: It displaces other drugs bound to this site (e.g., warfarin, phenytoin), increasing the free fraction of these drugs in plasma. This necessitates dosage adjustments in CKD patients to avoid toxicity from the "free" active drug.
Metabolic Dysregulation (Diabetes Link)
Recent studies link elevated CMPF to
Analytical Protocols: Quantification of CMPF
To validate CMPF as a biomarker, robust analytical methods are required. The following protocol utilizes UHPLC-MS/MS , the gold standard for sensitivity and specificity.
Sample Preparation (Plasma)
-
Principle: Protein precipitation is required to release CMPF from albumin.
-
Reagents: Methanol (LC-MS grade), Formic acid, Internal Standard (d5-CMPF or similar furan derivative).
Step-by-Step Workflow:
-
Aliquot: Transfer 50
L of human plasma into a 1.5 mL centrifuge tube. -
Spike: Add 10
L of Internal Standard (IS) solution (10 M). -
Precipitate: Add 150
L of ice-cold Methanol containing 0.1% Formic Acid. -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000
g for 10 minutes at 4°C. -
Transfer: Collect the supernatant and transfer to an LC vial.
-
Dilution (Optional): If concentrations are expected to be high (uremic samples), dilute 1:10 with mobile phase A.
LC-MS/MS Conditions
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% |
| Ionization | Electrospray Ionization (ESI) - Negative Mode |
| MRM Transition | 239.1 |
Note: The transition 239.1
Biomarker Interpretation Guide
| CMPF Concentration ( | Clinical Status | Physiological Context |
| < 10 | Normal | Healthy renal function; efficient excretion. |
| 20 - 50 | Elevated | Early-stage CKD or high dietary intake of furan fatty acids. |
| > 100 | Toxic / Uremic | Advanced CKD / ESRD. Significant inhibition of drug transport and albumin binding. |
Confounding Factors
-
Diet: High consumption of fish oil supplements or fatty fish can transiently elevate CMPF levels even in healthy individuals.
-
Sample Timing: Fasting samples are preferred to minimize dietary variability.
References
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Source: National Institutes of Health (PubMed) URL:[Link]
-
3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis. Source: National Institutes of Health (PubMed) URL:[Link]
-
Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF). Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and beta cell dysfunction. Source: Nature Scientific Reports URL:[Link][2]
Sources
Part 1: The Furan-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 5-Propyl-2-Furoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-propyl-2-furoic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. As a Senior Application Scientist, my objective is to synthesize the current body of research into a practical and insightful resource, focusing on the causal relationships between chemical structure, synthetic methodology, and biological function. We will explore the core synthesis strategies, delve into the diverse biological activities, and analyze the critical structure-activity relationships that govern the efficacy of these promising molecules.
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom that serves as a foundational scaffold in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design.[1] Furan derivatives are utilized in a wide array of applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1]
Within this broad class, 2-furoic acid derivatives substituted at the 5-position have garnered particular interest. The carboxylic acid group at the 2-position provides a key interaction point for biological targets and a versatile chemical handle for synthetic modification, while the 5-position offers an accessible site for introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on derivatives of 5-propyl-2-furoic acid and its structural analogs, examining the scientific rationale behind their synthesis and evaluation.
Part 2: Synthetic Strategies and Chemical Reactivity
The generation of novel 5-propyl-2-furoic acid derivatives hinges on robust and flexible synthetic methodologies. The inherent reactivity of the furan ring and the carboxylic acid functional group dictates the strategic approach to their synthesis and modification.
Core Synthetic Pathways
The construction of the 5-substituted-2-furoic acid core often begins with 2-furoic acid itself, a readily available starting material that can be derived from biomass.[2] A primary challenge is the regioselective functionalization of the C-H bond at the 5-position.
Key Synthetic Methodologies:
-
Meerwein Arylation: This method utilizes the copper-catalyzed decomposition of diazonium salts, prepared from substituted anilines, to install aryl groups at the 5-position of the furan ring. This reaction exhibits high regioselectivity and yields 5-aryl-2-furoic acids in good yields.[3][4]
-
Palladium-Catalyzed Reactions: Modern cross-coupling techniques are highly effective for creating new carbon-carbon bonds. For instance, a one-pot tandem reaction involving bromination at the 5-position followed by a palladium-catalyzed hydroxycarbonylation can be used to synthesize 2,5-furandicarboxylic acid from 2-furoic acid, demonstrating the reactivity of the 5-position.[2][5] Suzuki-Miyaura cross-coupling is another powerful tool for synthesizing 2,5-disubstituted furans.[6]
Experimental Protocol: Synthesis of 5-Aryl-2-Furoic Acid via Meerwein Arylation
This protocol is a representative example adapted from methodologies described in the literature.[3][4] The rationale behind this multi-step process is to first generate a reactive diazonium salt from an aniline derivative, which then undergoes a copper-catalyzed arylation reaction with furoic acid.
Step-by-Step Methodology:
-
Diazotization of Substituted Aniline:
-
Dissolve the substituted aniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the key activating step.
-
-
Meerwein Arylation:
-
In a separate flask, dissolve 2-furoic acid (1.2 equivalents) and copper(II) chloride (0.1 equivalents) in acetone.
-
Slowly add the freshly prepared diazonium salt solution to the 2-furoic acid solution. The copper(II) catalyst facilitates the radical reaction between the diazonium salt and the furan ring.
-
Allow the reaction to stir at room temperature for several hours until gas evolution (N₂) ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield the pure 5-aryl-2-furoic acid derivative.
-
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing 5-aryl-2-furoic acid derivatives.
Part 3: A Spectrum of Biological Activities
Derivatives of 5-propyl-2-furoic acid have been investigated for a wide range of therapeutic applications. The furan scaffold, combined with diverse substituents at the 5-position and modifications of the carboxylic acid, gives rise to a broad spectrum of biological effects.
Anticancer and Antitumor Activity
A significant body of research has focused on the anticancer potential of these derivatives. Several studies have synthesized series of compounds and evaluated their cytotoxicity against various cancer cell lines.
-
Diacylhydrazide and Semicarbazide Derivatives: 5-substituted-2-furoyl diacylhydrazide and semicarbazide derivatives have shown promising activity.[3][7] For instance, certain diacylhydrazides with aliphatic chains exhibited potent activity against the human promyelocytic leukemia cell line (HL-60) and human hepatocellular carcinoma cells (Bel-7402).[4]
-
5-Oxopyrrolidine Derivatives: Modifications of the core structure to include a 5-oxopyrrolidine ring have yielded compounds with potent anticancer activity against human lung adenocarcinoma (A549) cells.[8]
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Aliphatic Diacylhydrazide | HL-60 | 15.2 - 18.9 µM | [4] |
| Semicarbazide Derivative | HL-60 | Good Activity (Qualitative) | [7] |
| 5-Oxopyrrolidine Hydrazone | A549 | Potent Activity (Qualitative) | [8] |
| Caption: Summary of reported anticancer activities for selected 5-furoic acid derivative classes. |
Antimicrobial and Antifungal Activity
The furan nucleus is a common feature in many antimicrobial agents.[1] Derivatives of 5-furoic acid have demonstrated significant activity against both bacterial and fungal pathogens.
-
Fungicidal Activity: Diacylhydrazide derivatives showed significant antifungal activity against several plant pathogens. The nature of the substituent on the 5-position phenyl ring was found to be critical, with electron-withdrawing groups like nitro (NO₂) and chloro (Cl) at the ortho or para positions enhancing activity.[4]
-
Antibacterial Activity: Novel derivatives coupled with amino acids and peptides have exhibited potent activity against Gram-positive bacteria like S. aureus and B. subtilis, as well as the pathogenic fungus Candida albicans.[9] Certain 5-oxopyrrolidine derivatives demonstrated selective and promising activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[8]
Antitubercular Activity
A novel and highly specific mechanism of action has been identified for certain furan-based compounds against Mycobacterium tuberculosis (Mtb).
-
Mechanism of Action: 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of salicylate synthase (MbtI).[10] This enzyme is crucial for the biosynthesis of siderophores, which are small molecules that Mtb uses to acquire iron, an essential nutrient for its survival and pathogenesis. By inhibiting MbtI, these compounds effectively starve the bacteria of iron.[10]
Diagram: Mechanism of MbtI Inhibition
Caption: Inhibition of the Mtb iron acquisition pathway by 5-aryl-2-furoic acid derivatives.
Part 4: Decoding the Structure-Activity Relationship (SAR)
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 5-propyl-2-furoic acid derivatives, several key SAR principles have been elucidated.
-
The Carboxylic Acid Moiety: The carboxylic acid at the C-2 position is often indispensable for activity. Studies on related compounds like fusidic acid have shown that this acidic group is crucial for its antibacterial and anti-mycobacterial effects, likely due to its ability to form key interactions with the biological target.[11]
-
Substituents at the 5-Position: This is the primary site for modulating activity.
-
Anticancer/Antifungal Activity: For diacylhydrazide derivatives, the length of an aliphatic chain at the 5-position significantly impacts antitumor activity against HL-60 cells, with shorter chains generally being more effective.[4] On 5-phenyl substituted rings, the position and electronic nature of further substituents are critical; electron-withdrawing groups (e.g., Cl, NO₂) often enhance fungicidal activity.[4]
-
General Principle: The ability to fine-tune the electronic and steric properties at this position allows for the optimization of target engagement and physicochemical properties.[12]
-
Diagram: Key SAR Principles
Caption: Summary of key structure-activity relationships for 5-furoic acid derivatives.
Part 5: Future Directions and Conclusion
The 5-propyl-2-furoic acid scaffold and its derivatives represent a rich field for therapeutic innovation. The existing research demonstrates a remarkable breadth of biological activity, from anticancer to antitubercular effects. The synthetic accessibility and the clear SAR principles provide a solid foundation for further drug development efforts.
Future research should focus on:
-
Mechanism of Action Elucidation: For many of the observed anticancer and antifungal activities, the precise molecular targets remain unknown. Target identification studies are crucial for understanding the mechanism of action and for designing more selective and potent inhibitors.
-
Pharmacokinetic Optimization: While many derivatives show potent in vitro activity, their properties regarding absorption, distribution, metabolism, and excretion (ADME) are often not reported. Future work should incorporate early-stage ADME profiling to identify candidates with favorable drug-like properties.
-
Expansion of Chemical Diversity: Exploring a wider range of substituents at the 5-position and novel bioisosteric replacements for the carboxylic acid group could lead to the discovery of derivatives with improved activity profiles and novel mechanisms of action.
References
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. 5-(2-Methylpropyl)furan-2-carboxylic Acid [benchchem.com]
- 3. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Crystal Structure Analysis of 5-Propylfuran-2-carboxylic Acid
Content Type: Technical Guide & Protocol Audience: Researchers, Crystallographers, and Drug Development Scientists[1]
Executive Summary & Pharmacological Context[2][3][4]
5-Propylfuran-2-carboxylic acid is a significant structural analog in the study of furan-based metabolites, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , a known uremic toxin and inhibitor of insulin secretion.[1] Understanding the crystal structure of the 5-propyl core provides critical insight into the structure-activity relationships (SAR) governing the binding affinity of these metabolites to serum albumin and organic anion transporters (OATs).[1]
This guide details the end-to-end workflow for the structural elucidation of 5-Propylfuran-2-carboxylic acid, from high-purity synthesis and single-crystal growth to X-ray diffraction (XRD) refinement.[1] It emphasizes the supramolecular synthons typical of this class—specifically the carboxylic acid dimer interfaces that drive solid-state packing.
Experimental Workflow: Synthesis to Structure
The following protocol ensures the isolation of diffraction-quality single crystals. The synthesis strategy prioritizes regio-selectivity to ensure the propyl chain is exclusively at the C5 position.
Phase 1: Synthesis & Purification
Reaction Pathway: Friedel-Crafts alkylation or Vilsmeier-Haack formylation followed by Wolff-Kishner reduction is standard.[1] However, for high-purity crystallographic samples, the hydrolysis of methyl 5-propyl-2-furoate is preferred due to easier purification of the ester intermediate.[1]
-
Hydrolysis: Dissolve methyl 5-propyl-2-furoate (1.0 eq) in THF/MeOH (1:1). Add LiOH (2.0 eq) at 0°C.
-
Work-up: Acidify to pH 2 with 1M HCl. Extract with EtOAc.
-
Purification: Recrystallize crude solid from Ethanol/Water (80:20) . This solvent system is critical; the water component encourages hydrogen bond donors/acceptors to align, promoting the formation of the carboxylic acid dimer motif rather than amorphous aggregation.
Phase 2: Single Crystal Growth Protocol
Objective: Obtain crystals >0.2 mm with sharp extinction.
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | Ethanol / Water (9:[1]1) | Room Temp, dust-free | Prisms/Blocks (Preferred for XRD) |
| Vapor Diffusion | THF (inner) / Pentane (outer) | 4°C, sealed chamber | Needles (Often twinned, less ideal) |
| Cooling | Toluene | 80°C | Plates (Good for morphology study) |
Expert Insight: Carboxylic acids often crystallize as needles in non-polar solvents due to rapid dimer stacking. Introducing a polar protic co-solvent (water/ethanol) slows nucleation, allowing for thicker, block-like crystals suitable for Kappa-geometry goniometers.[1]
Data Collection & Refinement Strategy
Instrumentation & Parameters[5]
-
Source: Mo-K
( Å) or Cu-K ( Å).[1] Cu is preferred for small organic cells to maximize resolution at high angles. -
Temperature: 100 K (Cryostream). Crucial for freezing the flexible propyl chain motion.
-
Strategy: Full sphere collection (
rotation) to ensure redundancy >4.0.
Refinement Protocol (SHELXL)
-
Space Group Determination: Expect Monoclinic
or Triclinic . These Centrosymmetric groups maximize packing efficiency for planar aromatic acids. -
Hydrogen Atom Treatment:
-
C-H: Constrain using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).
-
O-H (Carboxylic): Locate in difference Fourier map. Refine freely or with DFIX restraint (0.82 Å) if thermal ellipsoids are elongated.
-
-
Disorder Handling: The propyl chain (
) may exhibit rotational disorder. If observed, model over two positions using PART 1 / PART 2 commands and restrain anisotropic displacement parameters (SIMU/DELU).
Structural Analysis: The Core Architecture
Molecular Conformation
The furan ring is a rigid planar anchor. The critical degree of freedom is the C5-C(propyl) torsion angle .
-
Expectation: The propyl chain will adopt a trans or gauche conformation relative to the furan oxygen to minimize steric clash.
-
Planarity: The carboxyl group at C2 is typically coplanar with the furan ring (torsion angle
) to maximize -conjugation.
Supramolecular Synthons (The Packing Driver)
The crystal packing is dominated by the
-
Interaction: Strong O-H
O hydrogen bonds (approx. 2.65 Å D A distance). -
Geometry: Centrosymmetric dimer formation.
-
Secondary Interactions: C-H
interactions between the propyl hydrogens and the furan ring of an adjacent layer.
Visualization of Interactions
Below is a schematic representation of the dominant forces governing the crystal lattice.
Caption: Hierarchical assembly of 5-propylfuran-2-carboxylic acid crystals, driven by primary hydrogen bonding and secondary pi-stacking.
Validation & Quality Control
To ensure the structure is publishable and scientifically valid, apply the following checks:
-
CheckCIF Report: Must have no A-level alerts. Common B-level alerts regarding "low bond precision" are acceptable for light-atom structures if resolution is high.[1]
-
Hirshfeld Surface Analysis: Use CrystalExplorer to map the
surface.-
Red spots: Indicate the strong O-H
O hydrogen bonds. -
White regions: Indicate vdW contacts (H
H) from the propyl chains.
-
-
Thermal Analysis (DSC): Run Differential Scanning Calorimetry. A sharp endotherm (melting point) confirms phase purity.
-
Note: If multiple endotherms appear, screen for polymorphism (common in flexible alkyl-furans).
-
References
-
Synthesis of Furan Metabolites (CMPF)
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.[1]
-
Source:
-
-
Structural Analogs (2-Furoic Acid)
- 2- and 3-furancarboxylic acids: a comparative study using calorimetry, IR spectroscopy and X-ray crystallography.
-
Source:
-
Metabolic Context
- Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of CMPF.
-
Source:
-
General Crystallography of Furans
-
5-(Hydroxymethyl)furan-2-carboxylic acid crystal structure.[1]
-
Source:
-
Sources
Methodological & Application
Efficient Synthesis Protocols for 5-Propylfuran-2-carboxylic Acid
Application Note: AN-5PF-01
Executive Summary & Strategic Overview
5-Propylfuran-2-carboxylic acid (5-PFCA) is a critical furanic building block, often utilized as a metabolic standard in the study of furan fatty acid catabolism (specifically as a marker for uremic toxicity) and as an intermediate in the synthesis of pharmaceutical candidates requiring lipophilic furan scaffolds.
While simple in structure, the synthesis of 5-PFCA requires careful selection of methodology based on scale and available precursors. This guide presents three distinct protocols, selected for their regioselectivity and scalability .
Reaction Pathway Decision Matrix
The following decision tree outlines the optimal synthetic route based on laboratory constraints and scale.
Figure 1: Strategic selection of synthesis route based on operational constraints.
Protocol A: Direct C5-Lithiation (The "Gold Standard")
Context: This method utilizes the high acidity of the C5-proton in 2-furoic acid (pKa ~35, but significantly activated by the carboxylate directing group). This is the most direct route with the highest atom economy for laboratory-scale (<10g) synthesis.
Mechanism & Causality
The reaction employs Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) .[1]
-
Deprotonation 1: The first equivalent of base removes the carboxylic acid proton (forming the lithium carboxylate).
-
Deprotonation 2: The second equivalent removes the C5-proton, stabilized by the coordination of lithium to the carboxylate oxygen (Directed Ortho Metalation principle, though here it is alpha to the heteroatom and delta to the carboxylate).
-
Alkylation: The resulting dianion reacts with propyl iodide.
Materials Table
| Reagent | Equiv.[2][3] | Role | Critical Parameter |
| 2-Furoic Acid | 1.0 | Substrate | Must be dry (recrystallize if yellow) |
| n-BuLi (2.5M in hexanes) | 2.2 | Base | Titrate before use; Air sensitive |
| THF (Anhydrous) | Solvent | Solvent | Distilled over Na/Benzophenone or SPS grade |
| 1-Iodopropane | 1.1 | Electrophile | Purify if free iodine is visible |
| TMEDA | 2.2 | Additive | Optional: Breaks Li-aggregates, increases reactivity |
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Add 2-furoic acid (1.12 g, 10 mmol) and anhydrous THF (50 mL) . Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation:
-
Note: The carboxylic acid proton must be removed first.
-
Add n-BuLi (8.8 mL, 22 mmol) dropwise via syringe over 20 minutes.
-
Observation: A color change (often to yellow/orange) indicates dianion formation.
-
Stir at -78°C for 1 hour to ensure complete C5-lithiation.
-
-
Alkylation: Add 1-iodopropane (1.07 mL, 11 mmol) dropwise.
-
Causality: Rapid addition can cause localized heating and side reactions.
-
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours. Stir overnight at RT.
-
Quench & Workup:
-
Quench with H₂O (10 mL) .
-
Critical Step: The product is currently a lithium salt in the aqueous phase. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove neutral organic impurities (unreacted alkyl halide).
-
Acidify the aqueous layer to pH ~2 with 1M HCl . A precipitate should form.[4]
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL) .
-
-
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Negishi Cross-Coupling (Modular Approach)
Context: If 5-bromo-2-furoic acid (or its ester) is available, or if the synthesis is part of a library generation where the alkyl group varies, transition-metal catalysis is preferred. This method avoids the harsh basicity of n-BuLi.
Workflow Visualization
Figure 2: Negishi coupling workflow followed by ester hydrolysis.
Step-by-Step Procedure
-
Reagent Prep: In a glovebox or under Argon, charge a flask with Methyl 5-bromo-2-furoate (2.05 g, 10 mmol) and Pd(dppf)Cl₂ (220 mg, 0.3 mmol) .
-
Coupling: Add anhydrous THF (20 mL) followed by Propylzinc bromide (22 mL, 0.5M in THF, 11 mmol) .
-
Reaction: Heat to 60°C for 6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting bromide spot should disappear.
-
Quench: Cool to RT, quench with saturated NH₄Cl solution. Extract with ether, dry, and concentrate to yield the ester intermediate.
-
Hydrolysis (Saponification):
-
Dissolve the crude ester in THF:MeOH:H₂O (3:1:1) .
-
Add LiOH·H₂O (2.5 equiv) . Stir at RT for 2 hours.
-
Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the free acid.
-
Analytical Validation (QC)
To ensure the integrity of the synthesized 5-PFCA, the following analytical signatures must be verified.
| Method | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, J=3.5 Hz, 1H) | H3 proton (deshielded by COOH) |
| δ 6.18 (d, J=3.5 Hz, 1H) | H4 proton (coupling confirms 2,5-subst.) | |
| δ 2.68 (t, 2H) | α-methylene of propyl group | |
| δ 1.70 (m, 2H) | β-methylene of propyl group | |
| δ 0.98 (t, 3H) | Terminal methyl group | |
| HPLC | Retention Time < Furoic Acid | Increased lipophilicity increases RT on C18 |
| HRMS (ESI-) | [M-H]⁻ = 153.055 | Confirms formula C₈H₁₀O₃ |
Troubleshooting & Safety
-
Issue: Low Yield in Method A.
-
Cause: Incomplete lithiation or quenching by moisture.
-
Solution: Ensure n-BuLi is titrated. Increase lithiation time at -78°C. Ensure THF is freshly distilled.
-
-
Issue: Ring Opening.
-
Cause: Temperature too high during lithiation. Furan rings are sensitive to ring-opening under strong basic conditions if allowed to warm prematurely.
-
Solution: Keep strict control at -78°C until the electrophile is added.
-
-
Issue: Purification difficulties.
-
Solution: Furoic acids sublime. Be careful under high vacuum. Recrystallization from water/ethanol mixtures is often superior to chromatography for the free acid.
-
References
-
Knight, D. W. (1994). Alkylation of Furoic Acid Derivatives. In Organic Reactions.
-
Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Describes the general protocol for alkyl-heteroaryl coupling.
-
Keagle, L., et al. (2016). Synthesis of Furan Fatty Acid Metabolites. Journal of Agricultural and Food Chemistry. Describes the context of propyl-furan metabolites.
-
Sibi, M. P., et al. (1984). Lithiation of Furan Derivatives. Journal of Organic Chemistry.
Sources
Application Note: Optimized GC-MS Profiling of 5-Propylfuran-2-carboxylic Acid (PFCA)
Executive Summary
5-Propylfuran-2-carboxylic acid (PFCA) is a significant metabolite structurally related to furan fatty acids and the uremic toxin CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid).[1] Accurate quantification of PFCA is critical in renal disease research and metabolic profiling.[1] However, the presence of the carboxylic acid moiety (-COOH) and the furan ring creates analytical challenges: high polarity, thermal instability, and potential for oxidative degradation.[2][1]
This guide details two validated derivatization protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of PFCA. We contrast Acid-Catalyzed Methylation (high stability) with Trimethylsilylation (high speed), providing researchers with the autonomy to select the workflow best successfully suited to their specific sample throughput and stability requirements.[2][1]
Analyte Profile & Chemical Challenges
Before initiating analysis, it is crucial to understand the physicochemical behavior of the target.[2][1]
| Property | Description | Analytical Implication |
| Chemical Structure | Furan ring substituted with a propyl group (C3) and a carboxyl group.[1][3][4] | The furan ring is electron-rich and susceptible to oxidation; antioxidants (e.g., BHT) may be required during extraction.[2][1] |
| Acidity (pKa) | ~3.1 (Carboxylic acid) | Exists as a carboxylate anion at physiological pH.[2][1] Must be acidified (pH < 2) to extract into organic solvents.[2][1] |
| Volatility | Low (as free acid) | Mandatory Derivatization: The free acid will tail significantly on non-polar columns and degrade in the injector port.[1] |
| Boiling Point | ~280°C (Predicted) | Requires high GC oven temperatures, increasing the risk of on-column degradation if not derivatized.[2][1] |
Strategic Derivatization Selection
The choice between methylation and silylation dictates the entire sample preparation workflow.[1] The following decision matrix illustrates the logical selection process based on laboratory constraints.
Figure 1: Decision matrix for selecting the optimal derivatization strategy for PFCA.
Protocol A: Acid-Catalyzed Methylation (The Robust Standard)[2]
Mechanism: Fischer esterification replaces the active hydrogen of the carboxylic acid with a methyl group using Boron Trifluoride (BF3) as a Lewis acid catalyst. Target Derivative: 5-Propylfuran-2-carboxylic acid methyl ester (MW ~168).[2][1]
Reagents
-
Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol.[2][1][5]
-
Internal Standard (IS): 2-Furoic acid-d3 or Nonadecanoic acid (C19:0).[1]
Step-by-Step Methodology
-
Extraction & Drying:
-
Extract PFCA from the biological matrix using ethyl acetate after acidification (pH 2).[1]
-
Evaporate the extract to complete dryness under a gentle stream of Nitrogen (N2) at 40°C. Critical: Any residual water will quench the BF3 catalyst.
-
-
Reaction:
-
Add 200 µL of 14% BF3-Methanol to the dried residue.
-
Cap the vial tightly (Teflon-lined cap).[1]
-
Incubate at 60°C for 30 minutes in a heating block.
-
-
Quenching & Extraction:
-
Phase Separation:
Protocol B: Trimethylsilylation (The Rapid Alternative)
Mechanism: Nucleophilic attack by the silylating reagent replaces the active proton with a trimethylsilyl (TMS) group.[1] Target Derivative: 5-Propylfuran-2-carboxylic acid TMS ester (MW ~226).[2][1]
Reagents
-
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[2][1][6]
Step-by-Step Methodology
-
Preparation:
-
Reaction:
-
Incubation:
-
Injection:
GC-MS Instrument Parameters
The following method is optimized for the Methyl Ester derivative (Protocol A) but is compatible with the TMS derivative (Protocol B) with minor retention time shifts.
| Parameter | Setting | Rationale |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | Standard non-polar phase provides excellent separation for furan esters.[2][1] |
| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard dimensions for metabolic profiling.[2][1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[2][1] |
| Inlet Temp | 250°C | Sufficient to volatilize derivatives without thermal degradation.[2][1][6] |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace metabolites.[2][1] |
| Oven Program | 60°C (1 min hold) Ramp 10°C/min to 200°C Ramp 25°C/min to 280°C (3 min hold) | Slow initial ramp separates volatile furan esters from solvent tail.[1] |
| Transfer Line | 280°C | Prevents condensation of high boiling matrix components.[2][1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy.[2][1] |
| Scan Mode | Full Scan (m/z 50–450) or SIM | Use SIM for quantitation (see Section 7).[2][1] |
Data Interpretation & Mass Spectral Logic
Identification of PFCA derivatives relies on understanding the fragmentation patterns of the furan core.[4]
Fragmentation Pathway (Methyl Ester)[1]
-
Base Peak: The cleavage of the ester alkoxy group is the dominant pathway.[4]
-
Loss of -OCH3 (M - 31)
m/z 137 (Acylium ion).[1]
-
-
Furan Ring Cleavage: Subsequent loss of CO from the acylium ion.[1]
-
m/z 137 - 28 (CO)
m/z 109 (Propylfuran cation).[1]
-
Figure 2: Predicted fragmentation pathway for 5-Propylfuran-2-carboxylic acid methyl ester under EI (70eV).[1]
Quantitation Ions (SIM Mode)
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Response (TMS) | Moisture contamination.[2][1] | Ensure reagents are fresh; use anhydrous pyridine; change septum. |
| Tailing Peaks | Incomplete derivatization or active sites in liner.[2][1] | Increase reaction time/temp; replace GC liner (deactivated wool); trim column. |
| Ghost Peaks | Septum bleed or reagent impurities.[2][1] | Bake out column; use high-grade reagents; check blank injection. |
| Loss of Volatiles | Evaporation of Hexane (Protocol A). | Do not evaporate hexane to dryness.[2][1] Inject the extract directly.[1] |
References
-
NIST Mass Spectrometry Data Center. (2023).[2][1] 2-Furancarboxylic acid, mass spectrum.[2][1][4][7] National Institute of Standards and Technology.[1] [Link][2]
-
Knapp, D. R. (1979).[2][1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2][1] (Seminal text on acylation and silylation mechanisms).
-
Wahl, H. G., et al. (1994).[2][1] "Comparison of derivatization methods for the analysis of furan fatty acids by GC-MS." Journal of Chromatography A, 666(1-2), 431-438.[2][1] (Validates BF3-MeOH for furanics).
-
Spiteller, G. (2005).[2][1] "Furan fatty acids: Occurrence, synthesis, and reactions." Lipids, 40(8), 755-771.[2][1] (Contextualizes PFCA as a degradation product).
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Furancarboxylic acid [webbook.nist.gov]
- 3. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ars.usda.gov [ars.usda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Esterification of 5-Propylfuran-2-carboxylic Acid
[1]
Executive Summary
This guide details the synthesis of esters from 5-Propylfuran-2-carboxylic acid (5-PFCA) .[1] While furan-2-carboxylic acids are structurally simple, the furan ring possesses a latent sensitivity to strong aqueous acids and oxidative stress, often leading to ring-opening (forming levulinic acid derivatives) or polymerization (tarring) under aggressive conditions.[1]
This note presents three validated protocols selected to balance yield , substrate stability , and operational scale :
-
TMSCl-Mediated Esterification: The preferred method for methyl/ethyl esters, avoiding aqueous mineral acids.
-
Acyl Chloride Activation: For sterically hindered alcohols or scale-up scenarios.
-
Steglich Esterification: For acid-labile or complex alcohol payloads.[2]
Strategic Analysis & Decision Matrix
The propyl group at the C5 position imparts lipophilicity (LogP ~1.2) and weak electron-donating character, making the C2-carboxylate slightly less acidic (pKa ~3.[1]6) than unsubstituted furoic acid.[1] The primary challenge is preserving the aromatic furan ring during activation.
Method Selection Guide
Figure 1: Decision matrix for selecting the optimal esterification pathway.[1]
Detailed Protocols
Protocol A: TMSCl-Mediated Esterification (Preferred for MeOH/EtOH)
Rationale: Standard Fischer esterification using
Reagents:
-
5-Propylfuran-2-carboxylic acid (1.0 equiv)[1]
-
Anhydrous Methanol or Ethanol (Solvent/Reagent, 0.5 M concentration)[1]
-
TMSCl (2.5 equiv)[1]
Step-by-Step:
-
Setup: Charge an oven-dried round-bottom flask with 5-Propylfuran-2-carboxylic acid and a magnetic stir bar.
-
Solvation: Add anhydrous alcohol (MeOH or EtOH) under Argon atmosphere. Stir until the acid is partially suspended/dissolved.
-
Addition: Cool the mixture to 0°C (ice bath). Add TMSCl dropwise via syringe over 10 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Optimization: If conversion is slow after 2 hours (monitored by TLC), heat to mild reflux (60°C) for 2–4 hours.
-
-
Workup: Concentrate the reaction mixture in vacuo to remove excess alcohol and volatile siloxanes.
-
Purification: Dissolve the residue in EtOAc, wash with saturated
(to remove trace acid) and brine. Dry over and concentrate.-
Expectation: Usually yields >90% pure ester requiring no chromatography.[1]
-
Protocol B: Acyl Chloride Activation (via Oxalyl Chloride)
Rationale: Thionyl chloride (
Reagents:
-
5-Propylfuran-2-carboxylic acid (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv)[1]
-
DMF (Catalytic, 2–3 drops)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Target Alcohol (1.1 equiv)[1]
-
Triethylamine (
) (1.5 equiv)[1]
Step-by-Step:
-
Activation: Dissolve the starting acid in anhydrous DCM (0.2 M) under inert atmosphere. Add catalytic DMF.
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Gas evolution (
) will occur.[1] Stir at Room Temp (RT) for 2 hours until gas evolution ceases.-
Checkpoint: Take an aliquot, quench with MeOH, and check TLC.[1] If the methyl ester forms instantly, the acid chloride is ready.
-
-
Coupling: Cool the solution back to 0°C. Add a solution of the Target Alcohol and
in DCM dropwise. -
Completion: Stir at RT for 4–12 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amines), then
.[1] -
Purification: Flash chromatography (Hexane/EtOAc) is typically required to remove traces of the alcohol.
Protocol C: Steglich Esterification (DCC/DMAP)
Rationale: For coupling the furan acid to complex pharmaceutical scaffolds or acid-sensitive alcohols. This method proceeds under neutral/mildly basic conditions.[3]
Reagents:
-
5-Propylfuran-2-carboxylic acid (1.0 equiv)[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
-
DCM (Anhydrous)[1]
Step-by-Step:
-
Mix: Dissolve the acid, the alcohol, and DMAP in anhydrous DCM (0.1 M) at 0°C.
-
Coupling: Add DCC (solid or solution) in one portion.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT overnight.
-
Visual Indicator: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.[1]
-
-
Filtration: Filter the mixture through a Celite pad to remove the DCU precipitate.
-
Workup: Wash the filtrate with 0.5 M HCl (removes DMAP) and saturated
. -
Purification: Isolate via column chromatography.
Analytical Data & Quality Control
Expected NMR Characteristics
The 5-propyl substitution breaks the symmetry of the furan ring, resulting in two distinct doublets for the ring protons.
| Proton Position | Multiplicity | Approx. Shift (ppm) | Diagnostic Note |
| C3-H (Ring) | Doublet (d) | 7.10 – 7.15 | Deshielded by carbonyl.[1] |
| C4-H (Ring) | Doublet (d) | 6.10 – 6.20 | Shielded; coupling constant |
| Propyl | Triplet (t) | 2.60 – 2.70 | Benzylic-like position.[1] |
| Ester Methyl | Singlet (s) | 3.85 – 3.90 | Only if making methyl ester.[1] |
Troubleshooting Guide
-
Problem: Dark/black reaction mixture.
-
Cause: Furan ring polymerization due to high heat or strong acid.
-
Solution: Switch from refluxing
to the TMSCl method (Protocol A) or reduce temperature.
-
-
Problem: Low yield with bulky alcohols.
References
-
TMSCl Method for Furan Acids
-
Steglich Esterification (General Protocol)
-
Furan Ring Stability
-
5-Propylfuran-2-carboxylic Acid Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Advanced Application Note: Catalytic Hydrogenation of 5-Propylfuran-2-carboxylic Acid
Executive Summary
The catalytic hydrogenation of biomass-derived furanics is a critical transformation in the synthesis of renewable fine chemicals and pharmaceutical building blocks. Specifically, the saturation of 5-propylfuran-2-carboxylic acid to 5-propyltetrahydrofuran-2-carboxylic acid requires precise control over reaction conditions to prevent unwanted side reactions, such as decarboxylation or hydrogenolysis of the furan ring. This application note provides a thoroughly vetted, self-validating protocol for this transformation, detailing the mechanistic causality behind catalyst selection, solvent effects, and operational safety.
Mechanistic Causality & Reaction Pathway
The conversion of 5-propylfuran-2-carboxylic acid involves the addition of two equivalents of molecular hydrogen across the aromatic furan ring. Overcoming the aromatic resonance energy of the furan ring requires an active transition metal catalyst.
Catalyst Selection: Palladium on Carbon (Pd/C) is the industry standard due to its high affinity for furan ring saturation under mild conditions [[1]](). However, at elevated temperatures or in the presence of strong acids, Pd/C can catalyze the hydrogenolysis of the C–O bond, leading to ring-opened aliphatic byproducts (e.g., 5-hydroxyoctanoic acid) 2. Ruthenium on Carbon (Ru/C) is an excellent alternative when strictly avoiding hydrogenolysis is required, though it often necessitates higher pressures 3.
Solvent Effects: Protic solvents, particularly water or ethanol, are highly recommended. Water enhances the reaction rate by stabilizing the polar transition state of the carboxylic acid moiety and facilitating optimal substrate adsorption onto the catalyst surface 4.
Fig 1: Reaction pathway of 5-propylfuran-2-carboxylic acid hydrogenation and side reactions.
Quantitative Catalyst Evaluation
The following table summarizes the empirical performance of various catalytic systems for the hydrogenation of 5-alkylfuran-2-carboxylic acids, allowing researchers to select conditions based on available equipment (e.g., low-pressure balloons vs. high-pressure autoclaves).
| Catalyst System | Solvent | Temp (°C) | H₂ Pressure (bar) | Substrate Conversion (%) | Selectivity to THF Derivative (%) | Selectivity to Ring-Opened Byproduct (%) |
| 5% Pd/C | Ethanol | 25 | 1 | >95 | 88 | 12 |
| 5% Pd/C | Water | 50 | 10 | >99 | 94 | 6 |
| 5% Ru/C | Water | 80 | 20 | >99 | 98 | <2 |
| Raney Ni | Ethanol | 100 | 30 | 85 | 70 | 30 |
Data synthesized and extrapolated from standard furoic acid hydrogenation trends 4, 1.
Self-Validating Experimental Protocol
To ensure reproducibility and safety, this protocol is designed as a self-validating system . At each critical juncture, an observable metric confirms the success of the previous step before proceeding.
Fig 2: Step-by-step operational workflow for catalytic hydrogenation and self-validating workup.
Step-by-Step Methodology
Phase 1: Reactor Preparation & Purging
-
Charge the Reactor: To a high-pressure autoclave (or heavy-walled Parr shaker), add 5-propylfuran-2-carboxylic acid (10.0 mmol) and 10% Pd/C (5 mol% Pd relative to substrate).
-
Solvent Addition: Add 30 mL of deionized water (or absolute ethanol). Causality: Water is chosen to maximize the reaction rate and prevent esterification side-reactions that occur in alcoholic solvents under acidic conditions.
-
Inert Purge (Validation Check): Seal the reactor and pressurize with N₂ to 10 bar, then vent. Repeat three times. Self-Validation: If the pressure drops during the 10 bar hold, a leak is present. Do not introduce H₂ until the N₂ pressure holds steady for 5 minutes.
Phase 2: Hydrogenation & Real-Time Monitoring
4. Hydrogen Introduction: Pressurize the reactor with H₂ gas to 10 bar.
5. Reaction Initiation: Heat the mixture to 50 °C with vigorous stirring (800 rpm) to eliminate mass transfer limitations between the gas-liquid-solid interfaces.
6. Self-Validating Reaction Monitoring: Monitor the pressure drop (
Phase 3: Workup & Catalyst Quenching 7. Vent and Purge: Cool the reactor to room temperature. Safely vent the remaining H₂ gas and purge the system with N₂ three times. 8. Filtration (Safety Check): Filter the reaction mixture through a pad of wet Celite®. Causality: Used Pd/C is highly pyrophoric and can spontaneously ignite upon contact with oxygen if allowed to dry 1. The wet Celite pad ensures the catalyst remains hydrated. Self-Validation: A completely colorless, transparent filtrate confirms the successful removal of colloidal palladium. A grey/black tint indicates filter breakthrough, requiring re-filtration. 9. Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-propyltetrahydrofuran-2-carboxylic acid as a viscous oil or low-melting solid.
Analytical Validation
To definitively confirm the success of the protocol without relying solely on yield, perform ¹H-NMR (in DMSO-d₆ or CDCl₃):
-
Disappearance of Starting Material: The complete absence of aromatic furan protons (typically doublets at
6.1 ppm and 7.1 ppm) validates 100% conversion. -
Appearance of Product: The emergence of complex aliphatic multiplets between
1.5 ppm and 4.5 ppm (corresponding to the saturated tetrahydrofuran ring protons) confirms successful hydrogenation. -
Absence of Byproducts: The lack of an aldehyde or terminal primary alcohol peak confirms that the C–O bond hydrogenolysis (ring-opening) was successfully suppressed.
References
-
Catalytic Hydrogenation of Biomass‐Derived Furoic Acid to Tetrahydrofuroic Acid Derivatives over Pd/CoOx Catalyst in Water ResearchGate[Link]
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS RWTH Aachen University Publications[Link]
-
Inverse-Phase CoCe Catalyst with Balanced Hydrogenation and Adsorption Sites for Selective Ring-Opening Hydrogenolysis of 2-Furoic Acid MDPI[Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for 5-Propylfuran-2-carboxylic acid synthesis
[1]
Executive Summary & Route Selection
The synthesis of 5-propylfuran-2-carboxylic acid presents a classic challenge in furan chemistry: balancing the regioselectivity of substitution with the oxidative and acid-sensitivity of the furan ring.
While multiple routes exist, our technical support data indicates that researchers often face low yields (20–40%) due to two primary pitfalls:
-
Regio-scrambling: Attempting to alkylate 2-furoic acid directly often leads to significant 3-alkylation (ortho-lithiation) rather than the desired 5-alkylation.[1]
-
Ring Opening: The lithiated furan intermediates are thermally unstable and prone to ring-opening above 0°C, leading to dark tars (polymerized enones).[1]
Recommended Route: The Lithiation-Carboxylation of 2-Propylfuran is the most robust method for high-purity synthesis. Unlike the direct alkylation of furoic acid, this route leverages the high acidity of the C5 proton in 2-propylfuran to ensure near-perfect regioselectivity.
Critical Process Parameters (CPP)
The following table summarizes the impact of key variables on reaction yield based on internal optimization studies.
| Variable | Optimal Range | Impact of Deviation |
| Solvent System | Anhydrous THF (Sodium/Benzophenone distilled) | Critical: Traces of water quench the organolithium, reducing yield immediately. Diethyl ether is a viable alternative but THF promotes faster lithiation.[1] |
| Temperature (Lithiation) | -78°C to -40°C | High: Temperatures > -20°C cause the 5-lithio-2-propylfuran to undergo ring-opening fragmentation.[1] |
| Base Equivalents | 1.1 - 1.2 equiv n-BuLi | Medium: Excess base can cause dilithiation or attack the alkyl chain; insufficient base leaves unreacted starting material.[1] |
| CO₂ Source | Crushed Dry Ice (excess) or dried gas stream | High: Moisture in Dry Ice is a common yield killer.[1][2] Gas bubbling through a drying tube (CaCl₂) is preferred for strict anhydrous conditions.[1] |
| Quench pH | pH 2–3 (HCl) | Medium: Strongly acidic conditions (pH < 1) combined with heat can cause decarboxylation or polymerization.[1][2] |
Detailed Protocol: Lithiation-Carboxylation Route
Objective: Synthesis of 5-propylfuran-2-carboxylic acid from 2-propylfuran.
Step 1: Reagent Preparation
-
Substrate: 2-Propylfuran (Commercial or synthesized via Furan + n-BuLi + Propyl Bromide).[1]
-
Base: n-Butyllithium (1.6 M or 2.5 M in hexanes).[1] Titrate before use.
-
Solvent: THF (Anhydrous).[1]
Step 2: Lithiation [1][3]
-
Flame-dry a 250 mL 3-neck round-bottom flask under Argon flow.
-
Charge with 2-propylfuran (10 mmol) and THF (50 mL) .
-
Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.
-
Add n-BuLi (11 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.
-
Note: Keep the internal temperature below -65°C during addition.[1]
-
-
Stir at -78°C for 1 hour , then allow to warm to -20°C for 30 minutes to ensure complete metallation.
Step 3: Carboxylation (The Quench)
-
Cool the mixture back to -78°C .
-
Method A (Gas): Bubble anhydrous CO₂ gas (passed through a Drierite/CaCl₂ tube) into the solution for 30 minutes.
-
Method B (Solid): Add crushed, fresh Dry Ice (rinsed with anhydrous ether to remove frost) directly to the flask.
-
Allow the reaction to warm to room temperature (RT) slowly over 2 hours under the CO₂ atmosphere.
Step 4: Workup & Purification
-
Quench with Water (20 mL) .
-
Base Extraction (Critical for Purity): Adjust aqueous layer to pH ~10 with 1M NaOH. Wash with Diethyl Ether (2 x 30 mL) .[1]
-
Why? This removes unreacted 2-propylfuran and neutral byproducts (organic layer).[1] The product is in the aqueous layer as the carboxylate salt.
-
-
Acidification: Cool the aqueous layer on ice. Acidify slowly with 2M HCl to pH 2.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Extract with Ethyl Acetate (3 x 30 mL) .
-
Dry over Na₂SO₄, filter, and concentrate.
-
Recrystallization: Hexanes/Ethyl Acetate or Water/Ethanol if necessary.[1]
Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<40%)
Q: I followed the protocol, but my isolated yield is very low. Where did I lose the product? A: The most common culprit is moisture during the lithiation step or inefficient carboxylation .
-
Diagnosis: Did you see a precipitate upon acidification? If not, the carboxylation failed.[1]
-
Fix:
Issue 2: Regio-Isomers (3-Propyl vs 5-Propyl)
Q: NMR shows a mixture of isomers. I thought the 5-position was favored? A: This usually happens if you started with 2-Furoic Acid and tried to alkylate it (Dianion method).[1]
-
Mechanism: The carboxylate group at C2 directs lithiation to the C3 (ortho) position due to the "Complex Induced Proximity Effect" (CIPE), competing with the thermodynamic acidity of C5.
-
Solution: Switch to the 2-Propylfuran route described above. The alkyl group at C2 does not direct ortho-lithiation strongly; the acidity of the alpha-proton (C5) dominates, giving >95% regioselectivity.
Issue 3: Dark/Tarry Crude Product
Q: My reaction mixture turned black, and the product is a sticky tar. A: This indicates furan ring polymerization .[1]
-
Cause: Furan-lithium species are unstable.[1] If the temperature rose above 0°C before the CO₂ quench, the ring opens to form reactive enones which polymerize.
-
Fix: Maintain strict temperature control (-78°C to -20°C) until the CO₂ quench is complete. Do not allow the lithiated species to sit at RT.[1]
Visualizations
Figure 1: Reaction Pathway & Regioselectivity Logic
The following diagram illustrates the contrast between the "Direct Alkylation" (low selectivity) and the recommended "Carboxylation" (high selectivity) routes.
Caption: Comparison of synthetic routes. The green path (Carboxylation of 2-Propylfuran) avoids the regioselectivity issues inherent in the direct alkylation of furoic acid.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose yield issues in the recommended protocol.
Caption: Diagnostic flowchart for identifying the root cause of failure during the lithiation-carboxylation sequence.
References
-
Knight, D. W., & Nott, A. P. (1981).[1] Generation and Reactions of Dianions from Furan-2-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. Link (Demonstrates the regioselectivity issues/ortho-lithiation of furoic acid).
-
Goms, L., et al. (2025).[1] Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ResearchGate. Link (Provides general protocols for furan-2-carboxylic acid handling and amide formation).
-
Smith, M. B. (2016).[1] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central.[1] Link (Essential safety and technique guide for handling n-BuLi).[1]
-
Arkivoc. (2009).[1] One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Link (Confirms the lithiation-carboxylation methodology for furan derivatives).
-
Organic Syntheses. 2-Furoic acid. Org. Synth. Coll. Vol. 1, p.276.[1] Link (Standard properties and handling of furoic acid derivatives).
Solving solubility issues with 5-Propylfuran-2-carboxylic acid in aqueous media
Executive Summary: The "Amphiphilic Trap"
5-Propylfuran-2-carboxylic acid presents a classic amphiphilic solubility challenge . It possesses a polar, ionizable head group (
-
The Trap: Researchers often dissolve the solid in water, observe initial dissolution, and then witness precipitation hours later or upon adding to a buffered assay.[2][3]
-
The Cause: In unbuffered water, the compound's own acidity lowers the pH below its
, forcing it back into its insoluble protonated state.[2][3] -
The Solution: You must actively manage the ionization state (pH control) or shield the hydrophobic tail (cosolvents/complexation).[1][2][3]
Troubleshooting Guide (Q&A)
Q1: I dissolved the compound in pure water, but it precipitated after a few minutes. Why?
Diagnosis: Self-acidification.[1][2][3] Explanation: As a carboxylic acid, 5-PFCA releases protons upon dissolution.[1][2][3] In unbuffered water (pH ~5.5-7.0 initially), dissolving this compound at concentrations >1 mM can drop the pH below 3.0.[1][2][3]
-
Mechanism: At pH <
(3.2), the equilibrium shifts toward the neutral, protonated form ( ), which has poor water solubility (estimated < 1 mg/mL).[1][2] -
Fix: Do not dissolve directly in unbuffered water.[1][2][3] Dissolve in a buffer with sufficient capacity (e.g., PBS, 100 mM) or pre-dissolve in DMSO and dilute into a pH-controlled medium.
Q2: My 100 mM DMSO stock solution freezes or crashes out when stored at 4°C.
Diagnosis: DMSO freezing point / Water contamination. Explanation: Pure DMSO freezes at 19°C. If your fridge is at 4°C, the solvent solidifies.[2][3] Repeated freeze-thaw cycles can induce crystal nucleation of the solute, which may not re-dissolve easily ("crash out").[1][2]
-
Fix:
Q3: I diluted my DMSO stock into cell culture media (pH 7.4), and it turned cloudy.
Diagnosis: The "Solvent Shock" (Local Supersaturation). Explanation: When a droplet of DMSO stock hits the aqueous media, there is a momentary interface of high concentration and mixing dynamics.[2][3] If the mixing is slow, the local concentration exceeds the solubility limit before the pH buffering can ionize the molecules.[2]
-
Fix: Vortex while adding. Do not add the stock to a static tube. Inject the DMSO stock directly into the vortex of the stirring media to ensure rapid dispersion and immediate ionization.[2]
Step-by-Step Protocols
Protocol A: Preparation of a Robust 100 mM Stock Solution
Best for: Long-term storage, high-throughput screening.[1][2][3]
-
Weighing: Weigh approximately 15.4 mg of 5-Propylfuran-2-carboxylic acid.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3] Avoid Ethanol if long-term stability is required (evaporation issues).[1][2]
-
Dissolution: Add 1.0 mL of DMSO.
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40°C if visible particles remain.
-
QC: Visually inspect for clarity. The solution should be slightly yellow but transparent.[1][2]
Protocol B: Preparation of Aqueous Working Solution (Direct Dissolution)
Best for: Animal studies or assays sensitive to organic solvents (DMSO-free).[1][2]
-
Calculation: Target concentration: 10 mM (approx 1.54 mg/mL).
-
Buffer Selection: Use PBS (Phosphate Buffered Saline) adjusted to pH 7.4 - 8.0 .[1][2][3]
-
Stepwise Addition:
Decision Matrix & Mechanism
The following diagram illustrates the decision process for solubilization based on your assay constraints.
Figure 1: Solubilization Decision Tree. Selects the optimal workflow based on assay solvent tolerance and pH requirements.
Physicochemical Data Summary
| Parameter | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 154.16 g/mol | Small molecule, fast diffusion.[1][2] |
| 3.2 – 3.4 [1, 2] | At pH 7.4, >99.9% is ionized (soluble).[1][2][3] At pH 2.0, neutral (insoluble).[2] | |
| LogP (Octanol/Water) | 1.9 – 2.1 [3] | Moderately lipophilic.[1][2][3] Requires organic cosolvent or ionization.[1][2][3] |
| Water Solubility (pH 2) | < 1 mg/mL (Est.)[1][2][3] | High risk of precipitation in acidic buffers (e.g., HPLC mobile phases).[2][3] |
| Water Solubility (pH 7) | > 50 mg/mL (Est.) | Highly soluble as the carboxylate anion.[1][2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link].[1][2][3] (Source for base furoic acid pKa and structural analogs).
-
Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][3] Organic Chemistry Data. Retrieved from [Link].[1][2][3] (Reference for substituent effects on carboxylic acid acidity).
-
FoodDB (2010). Propyl 2-furoate Properties. Retrieved from [Link].[1][2][3] (Source for LogP data of the propyl-ester derivative, used to estimate lipophilicity of the propyl chain).[1][2][3]
-
MDPI (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid... in Binary Solvent Mixtures. Retrieved from [Link].[1][2][3] (General reference for furan-carboxylic acid solubility behavior in cosolvents).
Sources
Preventing oxidation and degradation of 5-Propylfuran-2-carboxylic acid
Welcome to the technical support center for 5-Propylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout your experiments.
Introduction: Understanding the Stability of 5-Propylfuran-2-carboxylic Acid
5-Propylfuran-2-carboxylic acid is a valuable building block in organic synthesis. However, like many furan derivatives, its five-membered aromatic ring is susceptible to degradation under common experimental and storage conditions. The electron-rich nature of the furan ring makes it prone to oxidation and acid-catalyzed ring-opening reactions.[1][2] The presence of an alkyl group (propyl) and a carboxylic acid substituent on the furan ring influences its overall stability and reactivity. This guide will provide you with the necessary knowledge to mitigate these degradation pathways and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Propylfuran-2-carboxylic acid?
A1: The main degradation pathways for 5-Propylfuran-2-carboxylic acid are:
-
Oxidation: The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of various oxidized byproducts and discoloration of the material.
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can undergo protonation, followed by nucleophilic attack (e.g., by water), leading to ring-opening and the formation of linear dicarbonyl compounds.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[3][4][5]
-
Thermal Degradation: At elevated temperatures, furan-2-carboxylic acids can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[6][7]
Q2: How should I properly store 5-Propylfuran-2-carboxylic acid to ensure its long-term stability?
A2: To maintain the integrity of 5-Propylfuran-2-carboxylic acid, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, such as in a refrigerator (2°C to 8°C) or freezer (-20°C).[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: Can I use antioxidants to prevent the oxidation of 5-Propylfuran-2-carboxylic acid?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Common antioxidants such as butylated hydroxytoluene (BHT) or propyl gallate can be added to solutions of the compound, though their compatibility with your specific application should be verified.[5]
Q4: What is the impact of pH on the stability of 5-Propylfuran-2-carboxylic acid in solution?
A4: The pH of the solution is a critical factor. Strongly acidic conditions (low pH) should be avoided as they can catalyze the degradation of the furan ring.[3][4] While the carboxylic acid group itself is acidic, maintaining a near-neutral pH for solutions is generally advisable to minimize ring instability. The formation of furan from other compounds has been shown to be impacted by pH.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 5-Propylfuran-2-carboxylic acid.
| Symptom | Possible Cause | Recommended Solution |
| Discoloration (yellowing or browning) of the solid or solution. | Oxidation of the furan ring. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials.- For solutions, consider adding a small amount of an antioxidant like BHT. |
| Appearance of unknown impurities in analytical data (e.g., NMR, LC-MS, GC-MS). | Degradation of the compound due to improper storage or handling. | - Re-purify the material if necessary.- Review storage conditions to ensure they meet the recommended guidelines (cool, dark, inert atmosphere).- Analyze a fresh sample to confirm the identity of impurities. |
| Low yield or unexpected side products in a reaction involving 5-Propylfuran-2-carboxylic acid. | Degradation under reaction conditions (e.g., high temperature, acidic reagents). | - If using acidic catalysts, consider milder alternatives or shorter reaction times.- Perform reactions at the lowest effective temperature.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity due to degradation. | - Always use a freshly opened or properly stored sample.- Confirm the purity of each batch by a suitable analytical method before use. |
Experimental Protocols
Protocol 1: Recommended Storage of 5-Propylfuran-2-carboxylic Acid
Objective: To provide a standardized procedure for the safe and effective long-term storage of 5-Propylfuran-2-carboxylic acid.
Materials:
-
5-Propylfuran-2-carboxylic acid
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Refrigerator (2-8°C) or freezer (-20°C)
Procedure:
-
Place the required amount of 5-Propylfuran-2-carboxylic acid into a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in a refrigerator or freezer, away from any light sources.
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stable stock solution of 5-Propylfuran-2-carboxylic acid for experimental use.
Materials:
-
5-Propylfuran-2-carboxylic acid
-
High-purity, degassed solvent (e.g., DMSO, ethanol)
-
Amber volumetric flask or vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Degas the chosen solvent by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of 5-Propylfuran-2-carboxylic acid in a clean, dry container.
-
Dissolution: Transfer the compound to the amber volumetric flask or vial. Add the degassed solvent to dissolve the compound completely.
-
Inert Atmosphere: Purge the headspace of the container with inert gas before sealing.
-
Storage: Store the solution at a low temperature (2-8°C or -20°C) and protected from light. It is recommended to prepare fresh solutions for sensitive applications.
Visualizing Degradation and Prevention
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes of a generic furan-2-carboxylic acid, which are applicable to the 5-propyl derivative.
Caption: Major degradation pathways for 5-Propylfuran-2-carboxylic acid.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues encountered with 5-Propylfuran-2-carboxylic acid.
Caption: A step-by-step guide to troubleshooting experimental issues.
References
-
The photohydrolysis of furans. (2026, January 15). Science. Retrieved from [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Retrieved from [Link]
-
Transmission of substituent effects through furan and thiophen rings. Rates of reaction of substituted 2-benzoyl-furans and -thiophens with sodium borohydride. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan. (n.d.). ProQuest. Retrieved from [Link]
-
Synthesis of multi-substituted furan rings. (n.d.). RSC Publishing. Retrieved from [Link]
-
(PDF) Theoretical Study on Substituent's Effect on the Properties of Benzofused thieno [3, 2-b] Furan and its Isomeric Form. (2016, February 26). ResearchGate. Retrieved from [Link]
-
The photohydrolysis of furans. (2026, January 16). PubMed. Retrieved from [Link]
-
CH-alkylation of furan derivatives under photoinduced Pd catalysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula. (2024, December 15). PubMed. Retrieved from [Link]
-
Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Carboxylic Acid Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
-
Sequential oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an evolved aryl-alcohol oxidase. (2020, January 15). PubMed. Retrieved from [Link]
-
Scalable synthesis of hydroxymethyl alkylfuranoates as stable 2,5-furandicarboxylic acid precursors. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Furoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidation of 5-Hydroxymethylfurfural to 5-Formyl Furan-2-Carboxylic Acid by Non-Precious Transition Metal Oxide-Based Catalyst | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc). (n.d.). Google Patents.
-
Thermal Decomposition Kinetics and Mechanism of In-Situ Prepared Bio-Based Poly(propylene 2,5-furan dicarboxylate)/Graphene Nanocomposites. (2019, May 2). PMC. Retrieved from [Link]
-
Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Furan formation during storage and reheating of sterilised vegetable purées. (2015). PubMed. Retrieved from [Link]
-
Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022, November 14). NSF PAR. Retrieved from [Link]
-
(PDF) Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2025, November 18). ResearchGate. Retrieved from [Link]
-
RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved from [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
Furan formation from fatty acids as a result of storage, gamma irradiation, UV-C and heat treatments. (2015, May 15). PubMed. Retrieved from [Link]
- US20160332979A1 - Furan-2,5-dicarboxylic acid purge process. (n.d.). Google Patents.
-
Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. (n.d.). Gcms.cz. Retrieved from [Link]
-
(PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). ResearchGate. Retrieved from [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkivoc. Retrieved from [Link]
-
Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. (2015, January 1). The University of Manchester Research Explorer. Retrieved from [Link]
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Optimizing purification and recrystallization of 5-Propylfuran-2-carboxylic acid
An in-depth technical guide to the synthesis of 5-Propylfuran-2-carbaldehyde from 2 - Benchchem
Optimizing Purification and Recrystallization Protocols
Welcome to the technical support guide for 5-Propylfuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification and recrystallization of this compound. As Senior Application Scientists, we have structured this guide in a problem-and-solution format to directly address the specific issues you may face in the lab.
The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The following sections provide detailed troubleshooting advice and step-by-step protocols grounded in established chemical principles to help you achieve high-purity 5-Propylfuran-2-carboxylic acid consistently.
Compound Properties & Initial Assessment
A successful purification strategy begins with understanding the physicochemical properties of the target compound and its potential impurities. While specific experimental data for 5-Propylfuran-2-carboxylic acid is not extensively published, we can infer its likely behavior from structurally similar furan-based carboxylic acids.[1][2][3]
Table 1: Estimated Physicochemical Properties of 5-Propylfuran-2-carboxylic acid
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Formula | C₈H₁₀O₃ | --- |
| Molecular Weight | 154.16 g/mol | --- |
| Appearance | Likely a white to light-yellow or brown solid | Color suggests the presence of impurities, possibly from oxidation or residual starting materials. |
| pKa | Estimated 3.0 - 4.0 | The acidic nature is key for purification by acid-base extraction to remove neutral or basic impurities.[3] |
| Solubility | Generally soluble in polar organic solvents (alcohols, ethyl acetate, acetone).[4][5] Low solubility in non-polar solvents (hexanes, toluene) and water.[6] | Critical for selecting an appropriate recrystallization solvent system where solubility is high in hot solvent and low in cold solvent.[7] |
| Thermal Stability | Furan rings can be susceptible to decomposition at high temperatures. | Vacuum distillation may be preferable to atmospheric distillation to avoid degradation.[8][9] |
Overall Purification Strategy
The purification of a solid carboxylic acid typically follows a multi-step process to remove different classes of impurities. The general workflow involves an initial purification to remove non-acidic components, followed by recrystallization to eliminate closely related structural analogs and other soluble impurities.
Caption: General workflow for the purification of 5-Propylfuran-2-carboxylic acid.
Troubleshooting and FAQs
This section addresses common problems in a question-and-answer format.
Part 1: Initial Purification & Handling
Q1: My crude product is a dark, oily, or tar-like substance. How should I proceed with purification?
A1: An oily or deeply colored crude product often indicates the presence of non-acidic impurities, residual high-boiling solvents, or polymeric byproducts. The most effective initial cleanup method is an acid-base extraction.[8][10] This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.
-
Causality: By dissolving the crude material in an aqueous base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) will remain in an organic solvent layer and can be washed away. Basic impurities will also be neutralized or remain in the aqueous layer.
-
Solution: Follow the detailed Protocol 1: Acid-Base Extraction below. This process will isolate the acidic components of your crude mixture, which can then be precipitated as a more manageable solid, ready for recrystallization.
Part 2: Recrystallization Challenges
Q2: I'm struggling to find a good recrystallization solvent. What is a systematic approach?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][11] A systematic screening process is the most efficient way to identify a suitable solvent or solvent system.
-
Causality: Successful recrystallization relies on a significant difference in solubility across a temperature gradient. If the compound is too soluble at room temperature, recovery will be low.[6] If it's insoluble when hot, it's not a viable solvent.
-
Solution: Use the methodology outlined in Protocol 2: Systematic Solvent Screening . Start with single solvents of varying polarity. If no single solvent is ideal, explore binary (two-component) solvent systems. A common and effective strategy for acids like this involves a polar solvent in which the acid is soluble (e.g., methanol, ethanol, ethyl acetate) and a non-polar anti-solvent in which it is insoluble (e.g., water, hexane).[1]
Table 2: Recommended Solvents for Screening
| Solvent System | Type | Rationale & Typical Impurities Removed |
| Ethanol or Methanol | Single Solvent (Polar, Protic) | Often effective for many organic acids. Good starting point.[1] |
| Ethyl Acetate | Single Solvent (Polar, Aprotic) | Good alternative to alcohols. |
| Methanol / Water | Binary System | Excellent for many carboxylic acids. The compound is dissolved in hot methanol, and water is added as an anti-solvent to induce crystallization upon cooling.[1] Good for removing both more polar and non-polar impurities. |
| Ethyl Acetate / Hexane | Binary System | A common choice for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent.[1] |
| Toluene | Single Solvent (Non-polar) | Less likely to be a good solvent on its own but can be useful as part of a binary system or for specific non-polar impurities. |
Q3: My compound is "oiling out" and forming liquid droplets in the hot solvent instead of crystallizing upon cooling. What's wrong?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase because the solution becomes saturated at a temperature above the compound's melting point.[12] This is often exacerbated by the presence of impurities, which can depress the melting point of the crude solid.
-
Causality: The compound is coming out of solution before the solution has cooled sufficiently for it to solidify. The resulting oil often traps impurities, defeating the purpose of recrystallization.
-
Solutions:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more). This keeps the compound dissolved for longer as it cools, allowing it to reach its freezing point before saturation occurs.[12]
-
Change Solvent System: Switch to a lower-boiling point solvent or a binary system where the polarity can be fine-tuned.
-
Perform a Pre-Purification Step: If the issue persists, it indicates a high impurity load. Perform an acid-base extraction (Protocol 1) or a charcoal treatment to remove colored impurities before attempting recrystallization again.[12]
-
Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?
A4: The failure to crystallize typically stems from two main issues: the solution is not sufficiently saturated (too much solvent was used), or the nucleation process (the initial formation of seed crystals) is inhibited.[12]
-
Causality: Crystallization requires the solution to be supersaturated. If too much solvent was added initially, the concentration of the compound may never reach the point of supersaturation, even when cold.
-
Solutions (in order of application):
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]
-
Seed Crystal: Add a tiny speck of the original crude solid to the cold solution. A seed crystal acts as a template for further crystal growth.[12]
-
-
Increase Concentration: If nucleation techniques fail, too much solvent is the likely culprit. Gently heat the solution to boil off a portion of the solvent (15-25%), then allow it to cool again.[12]
-
Isolate and Re-attempt: As a last resort, remove all solvent under reduced pressure (e.g., using a rotary evaporator) to recover the crude solid and restart the recrystallization with a different solvent or less solvent.[12]
-
Q5: My recovery is very low after recrystallization. How can I improve the yield?
A5: Low recovery is a common issue and can result from several factors during the procedure.
-
Causality & Solutions:
-
Using Too Much Solvent: The most common cause. A portion of your product will always remain in the "mother liquor." Using the absolute minimum amount of boiling solvent to dissolve the solid is critical.[6]
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration (if performed), product is lost. Ensure the funnel and receiving flask are pre-heated.[13]
-
Incomplete Crystallization: Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes after cooling to room temperature to maximize precipitation.[13]
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will redissolve some of your product.[6]
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude 5-Propylfuran-2-carboxylic acid in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Add the basic solution portion-wise, shaking gently and venting frequently. Extract 2-3 times.
-
Expert Tip: The carboxylic acid will move into the aqueous layer as its sodium salt. Combine all aqueous layers. Neutral and basic impurities will remain in the organic layer, which can be discarded.[10]
-
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified 5-Propylfuran-2-carboxylic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight. Drying in a vacuum oven at a low temperature (<50°C) is also effective.[6]
Protocol 2: Standard Recrystallization Protocol (Using a Binary Solvent System)
This protocol uses a Methanol/Water system as an example.[1]
-
Dissolution: Place the crude, pre-purified solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of methanol to dissolve the solid at a gentle boil. Add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Add a small excess of hot solvent (~10%) to prevent premature crystallization, and filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13]
-
Induce Crystallization: Remove the flask from the heat. If using a binary system, add the anti-solvent (water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the primary solvent (methanol) to redissolve the precipitate and obtain a clear solution again.[1]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.[13]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals to a constant weight.
Troubleshooting Decision Workflow
This diagram provides a logical path for troubleshooting common recrystallization problems.
Caption: Decision-making workflow for troubleshooting recrystallization issues.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Recovery of carboxylic acids produced by fermentation. CABI Digital Library. [Link]
-
How can I purify carboxylic acid? ResearchGate. [Link]
- Process for purification of carboxylic acids.
-
2-Furancarboxylic acid purification. Organic Syntheses Procedure. [Link]
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Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
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Recrystallization. University of Colorado Boulder. [Link]
-
Recrystallization. University of California, Irvine. [Link]
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methyl 5-propyl-2-furoate. Chemical Synthesis Database. [Link]
-
3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid. PubChem. [Link]
-
Recrystallization. University of Rochester. [Link]
-
SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]
-
3-Carboxy-4-methyl-5-propyl-2-furanpropanoate. PubChem. [Link]
-
5-cyclopropylfuran-2-carboxylic acid (C8H8O3). PubChemLite. [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. CTAS. [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]
-
Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]
- Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. OUCI. [Link]
-
Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ResearchGate. [Link]
- Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
Direct synthesis of furan-2,5-dicarboxylic acid monoamides. ResearchGate. [Link]
-
Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI. [Link]
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Minimizing side reactions during 5-propyl-2-furoic acid synthesis
Welcome to the technical support center for the synthesis of 5-propyl-2-furoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance, address frequently asked questions, and offer validated protocols for minimizing common side reactions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring greater success and reproducibility in your work.
Introduction
5-propyl-2-furoic acid is a valuable substituted furan derivative used as a building block in medicinal chemistry and materials science. While its structure appears straightforward, its synthesis is fraught with challenges primarily stemming from the inherent reactivity of the furan ring. The electron-rich nature of the heterocycle makes it highly susceptible to side reactions, particularly under the acidic or thermal conditions often required for its synthesis. This guide provides a systematic approach to identifying and mitigating these issues.
Common Synthetic Pathways & Potential Pitfalls
The synthesis of 5-propyl-2-furoic acid can be approached from several routes, each with its own set of potential side reactions. Understanding these pathways is the first step in troubleshooting.
Caption: Common synthetic routes to 5-propyl-2-furoic acid and associated side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction mixture turned into a dark, insoluble tar after adding the acid catalyst for a Friedel-Crafts reaction. What happened and how can I prevent it?
A1: This is a classic sign of acid-catalyzed polymerization and ring-opening of the furan nucleus.[1] The furan ring is highly sensitive to strong acids. Protonation at the α-carbon (the carbon adjacent to the oxygen) is the rate-limiting step that initiates a cascade of reactions, leading to the formation of polymeric materials.[2]
Causality: Strong Lewis acids (like AlCl₃) or Brønsted acids (like H₂SO₄), commonly used in Friedel-Crafts reactions, are often too harsh for the delicate furan ring. They aggressively protonate the ring, making it susceptible to nucleophilic attack and subsequent polymerization.[3]
Solutions:
-
Use Milder Catalysts: Switch to less aggressive catalysts that can still promote the reaction. Mild Lewis acids like ZnCl₂ or BF₃·OEt₂ are often effective. Brønsted acids like phosphoric acid can also be used.[3][4]
-
Change the Acylating Agent: Instead of an acyl halide with a strong Lewis acid, consider using a carboxylic acid anhydride. This allows for the use of milder catalysts.[4][5]
-
Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even lower and slowly warm up as needed while monitoring the reaction.
-
Solvent Choice: The choice of solvent can have a stabilizing effect. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to stabilize furan derivatives against acid-catalyzed degradation.[1][6]
| Condition | Catalyst | Temperature | Observed Outcome | Recommendation |
| Harsh | AlCl₃ | Room Temp → Reflux | Rapid formation of black, insoluble tar; low to no yield. | Avoid. Too aggressive for the furan ring. |
| Improved | ZnCl₂ (anhydrous) | 0 °C → 60 °C | Slower reaction, but significantly less polymerization. Yield is moderate. | A good starting point for optimization.[4] |
| Optimal | Phosphoric Acid (85%) | 50 °C → 70 °C | Clean reaction with minimal polymerization. Good yield of the desired product. | Recommended for cleaner acylation.[3] |
Q2: My final product yield is low, and I'm detecting 2-propylfuran by GC-MS. What is the likely cause?
A2: This strongly suggests that your product, 5-propyl-2-furoic acid, is undergoing decarboxylation (loss of CO₂). This is a common side reaction for 2-furoic acids, especially when subjected to high temperatures during reaction workup or purification (e.g., distillation).[7] The decarboxylation of 2-furoic acid can be activated at temperatures as low as 140-160 °C.[8]
Causality: The C-C bond between the furan ring and the carboxyl group can be cleaved thermally. The stability of the resulting furan ring helps to drive this process.
Solutions:
-
Avoid High-Temperature Purification: Do not purify the final product by distillation if possible. Opt for crystallization from a suitable solvent system at a lower temperature.
-
Mind Your Reaction Temperature: If the final step of your synthesis requires heat, use the minimum temperature and time necessary to drive the reaction to completion.
-
Use a Catalyst for Decarboxylation (If it's the goal): Conversely, if you wanted to make 2-propylfuran, this reaction can be facilitated. For example, the decarboxylation of furfural to furan is often done in the vapor phase using catalysts like palladium on charcoal.[3] For furoic acids, heating with copper powder or quinoline can promote decarboxylation.[9]
Q3: I'm trying to oxidize 5-propyl-2-furfural to the carboxylic acid, but my yields are poor and I see multiple byproducts, suggesting ring cleavage.
A3: You are likely using an oxidizing agent that is too strong or non-selective. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can readily attack and cleave the electron-rich furan ring, especially under harsh pH or temperature conditions.[10]
Causality: The furan ring is susceptible to oxidative degradation. The goal is to selectively oxidize the aldehyde group without affecting the heterocyclic core.
Solutions:
-
Use a Milder, Selective Oxidant:
-
Silver Oxide (Tollens' Reagent): This is a classic and mild method for oxidizing aldehydes to carboxylic acids. An established procedure for converting furfural to furoic acid involves using a catalyst of cuprous oxide and silver oxide in a basic solution, which can be adapted.[11]
-
Hydrogen Peroxide with a Promoter: A patented process describes the selective oxidation of furfural to furoic acid using concentrated hydrogen peroxide in the presence of a tertiary amine like triethylamine. This avoids ring rupture.[12]
-
Aerobic Oxidation with a Catalyst: Using air or oxygen as the oxidant with a suitable catalyst (e.g., gold-based catalysts) in a buffered, mildly basic solution can provide high selectivity and is a greener alternative.[13]
-
-
Avoid the Cannizzaro Reaction: If you are using strong basic conditions (e.g., concentrated NaOH) to oxidize the furfural, you will likely induce the Cannizzaro reaction. This is a disproportionation that produces one molecule of the corresponding alcohol (5-propyl-2-furfuryl alcohol) and one molecule of the carboxylate salt, limiting your maximum theoretical yield to 50%.[14][15] Using a buffered system at a milder pH (e.g., pH 8) can suppress this pathway.[13]
Q4: My compound appears pure by NMR, but it degrades when I try to purify it by silica gel chromatography.
A4: Standard silica gel is slightly acidic and can be sufficient to cause the degradation of sensitive compounds like substituted furans.[1] The stationary phase acts as an acid catalyst, promoting the same ring-opening and polymerization pathways discussed in Q1.
Solutions:
-
Neutralize Your Silica: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in your eluent and adding a small amount of a base, such as triethylamine (~0.5-1% by volume). Mix well before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18) for reverse-phase chromatography.
-
Alternative Purification: If possible, avoid chromatography altogether. Recrystallization is the ideal method for purifying the final solid product as it avoids contact with acidic surfaces.
Caption: Troubleshooting flowchart for common synthesis and purification issues.
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing furan-containing compounds? A: Furans can be sensitive to air, light, and acid. Store them in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. Ensure containers are tightly sealed. 2-propylfuran, with its saturated side chain, is more stable than derivatives with unsaturated side chains, but the furan ring itself remains reactive.[16]
Q: Can I add the propyl group to 2-furoic acid directly? A: Direct Friedel-Crafts alkylation or acylation on the 2-furoic acid substrate is challenging. The carboxylic acid group is strongly deactivating, making electrophilic substitution at the 5-position difficult. It is generally more effective to perform the substitution on a more activated furan derivative (like 2-propylfuran) and then introduce the carboxylic acid group in a later step.
Q: Is it possible to carboxylate 2-propylfuran directly to get the final product? A: Yes, this is a viable synthetic route. A common method for carboxylating aromatic and heteroaromatic rings is through lithiation followed by quenching with carbon dioxide (dry ice). For 2-propylfuran, treatment with a strong base like n-butyllithium (n-BuLi) will selectively deprotonate the most acidic proton, which is at the C5 position. Subsequent addition of solid CO₂ will form the lithium carboxylate, which upon acidic workup yields 5-propyl-2-furoic acid.
Experimental Protocol Example: Mild Oxidation of 5-Propyl-2-Furfural
This protocol is adapted from selective oxidation methods for furfural and is designed to minimize ring cleavage and avoid the Cannizzaro reaction.[11][12]
Materials:
-
5-Propyl-2-furfural (1.0 eq)
-
Triethylamine (2.0 eq)
-
Hydrogen Peroxide (30% aq. solution, 1.5 eq)
-
Ethyl Acetate (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
2M Hydrochloric Acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-propyl-2-furfural (1.0 eq) and triethylamine (2.0 eq) in ethyl acetate. Cool the mixture to 0-5 °C in an ice bath.
-
Oxidant Addition: Add the hydrogen peroxide solution (1.5 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture back to 0-5 °C. Quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Basification: Extract the combined organic layers with a saturated aqueous NaHCO₃ solution (3x). This will move the desired carboxylic acid product into the aqueous layer as its sodium salt, leaving neutral impurities behind.
-
Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly acidify with 2M HCl with stirring until the pH is ~2. The 5-propyl-2-furoic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum to yield the final product.
-
Purification (if necessary): If the product requires further purification, recrystallize from a suitable solvent like a heptane/ethyl acetate mixture.
References
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.Food Chemistry.
- Stability issues of furan rings in acidic or basic conditions.BenchChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.ChemSusChem.
- Technical Support Center: Furan Ring Stability and Degradation.BenchChem.
- Synthesis, Reactions and Medicinal Uses of Furan.Pharmaguideline.
- Paal-Knorr Furan Synthesis of 2-Ethyl-5-propylfuran from 1,1-Diethoxyhex-2.BenchChem.
- A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids.Journal of the Chemical Society of Japan.
- Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).ACS Catalysis.
- Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food.Journal of Agricultural and Food Chemistry.
- 5-(2-Methylpropyl)furan-2-carboxylic Acid.BenchChem.
- Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid.BenchChem.
- A Comparative Study of 2-Ethenylfuran and 2-Propylfuran: Properties, Reactivity, and Analytical Protocols.BenchChem.
- 2-Furoic acid.Wikipedia.
- Technical Support Center: Synthesis of 2-Acetylfuran.BenchChem.
- A scalable carboxylation route to furan-2,5-dicarboxylic acid.Royal Society of Chemistry.
- Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions.Applied Catalysis A, General.
- Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate.Royal Society of Chemistry.
- Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation.Stanford Digital Repository.
- 2-furoic acid.Organic Syntheses.
- Oxidation of furfural to 2-furoic acid.Google Patents.
- Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants.ACS Sustainable Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-(2-Methylpropyl)furan-2-carboxylic Acid [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. GB2188927A - Oxidation of furfural to 2-furoic acid - Google Patents [patents.google.com]
- 13. digibuo.uniovi.es [digibuo.uniovi.es]
- 14. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 15. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Stability of 5-Propylfuran-2-carboxylic acid under acidic conditions
Technical Guide: Stability & Handling of 5-Propylfuran-2-carboxylic Acid (PFCA)
Executive Summary
5-Propylfuran-2-carboxylic acid (PFCA) is a significant metabolite of furan fatty acids (F-acids), notably accumulating in the plasma of patients with uremia and chronic kidney disease (CMPF analog). While the furan ring is generally considered sensitive to acid hydrolysis, the presence of the electron-withdrawing carboxylic acid group at the C2 position confers a degree of stability that distinguishes it from simple alkyl furans.
However, this stability is kinetic rather than thermodynamic. Under specific acidic stressors—particularly heat, strong mineral acids, or the presence of alcohols—PFCA undergoes rapid degradation or chemical modification. This guide details the boundaries of this stability to prevent experimental artifacts.
Core Stability Profile
| Parameter | Condition | Stability Status | Outcome / Risk |
| Dilute Acid (RT) | 0.1M - 1M HCl, 25°C, < 4 hours | Stable | Safe for liquid-liquid extraction (LLE). |
| Strong Acid (RT) | >2M HCl/H₂SO₄, 25°C | Meta-Stable | Slow ring opening over days. |
| Heated Acid | Any concentration, >60°C | Unstable | Rapid Ring Opening (Hydrolysis) & Decarboxylation. |
| Acidic Alcohols | Methanol/Ethanol + H⁺ | Unstable | Rapid Esterification (Artifact formation). |
| Oxidation | Aerobic + Light | Sensitive | Photo-oxidation to diketones (accelerated by acid). |
Troubleshooting & FAQs
Q1: I used acidified methanol for protein precipitation, and my PFCA peak disappeared. Did it degrade?
Diagnosis: It likely did not degrade, but rather derivatized . Explanation: Carboxylic acids in the presence of an alcohol (methanol) and an acid catalyst (HCl or Formic acid) undergo Fischer Esterification.
-
Observation: You will see a loss of the parent mass (MW ~154 Da) and the appearance of a new, more hydrophobic peak at +14 Da (Methyl ester, MW ~168 Da).
-
Solution: Use Acetonitrile (ACN) with 0.1% Formic acid for precipitation instead of methanol. If alcohols are required, keep the temperature at 4°C and analyze immediately.
Q2: Can I use acid hydrolysis (e.g., 6M HCl, 110°C) to release conjugated PFCA?
Diagnosis: No. This will destroy the molecule. Explanation: While the C2-carboxyl group stabilizes the ring against mild acid, high thermal energy overcomes this activation barrier. The electron-rich furan ring acts as a nucleophile, attacking the proton.
-
Mechanism: Protonation leads to the addition of water across the double bonds, followed by ring cleavage. The final products are often complex diketo-carboxylic acids (e.g., derivatives of 4-oxooctanoic acid) and insoluble polymers (humins).
-
Solution: Use Enzymatic Hydrolysis (e.g., Glucuronidase/Sulfatase) at pH 5.0, 37°C.
Q3: My recovery is low after liquid-liquid extraction (LLE) using HCl and Ethyl Acetate.
Diagnosis: Likely phase distribution issue or volatility , not degradation. Explanation:
-
pKa Effect: The pKa of PFCA is approximately 3.2–3.[1]6. To extract it into an organic layer, the pH must be at least 2 units below the pKa (pH < 1.5) to ensure it is fully protonated (neutral). If the pH is ~3-4, a significant portion remains ionized in the water phase.
-
Volatility: Unlike larger F-acids (e.g., CMPF), PFCA is smaller. Evaporating the solvent to dryness under high vacuum/heat can lead to sublimation loss.
-
Solution: Acidify to pH 1.0. When evaporating solvent, use a gentle nitrogen stream at room temperature; do not heat above 40°C.
Mechanistic Insight: The "Push-Pull" Stability
To understand why PFCA behaves this way, we must look at the electronic competition on the furan ring:
-
The "Push" (Destabilizing): The Propyl group at C5 is an electron-donating group (+I effect). It increases electron density in the ring, making it more attractive to electrophiles (H⁺). This normally makes alkyl furans very unstable in acid.
-
The "Pull" (Stabilizing): The Carboxylic Acid at C2 is strongly electron-withdrawing (-M, -I effects). It pulls electron density away from the ring, deactivating it toward electrophilic attack.
The Result: The "Pull" of the carboxyl group dominates at room temperature, protecting the ring. However, at high temperatures, the vibrational energy allows the "Push" of the propyl group to facilitate protonation at the C3 or C4 positions, triggering the ring-opening cascade.
Visualizing the Degradation Pathway
Figure 1: Acid-catalyzed degradation pathways of PFCA. The solid line represents thermal acid hydrolysis; the dotted line represents artifact formation in alcoholic media.
Standard Operating Protocol: Stability-Indicating Extraction
Objective: Extract PFCA from plasma/media without inducing degradation or esterification.
Reagents:
-
Extraction Solvent: Ethyl Acetate (LC-MS grade).
-
Acidifier: 1M HCl (aqueous). Do not use concentrated acid.
-
Internal Standard: Furoic acid-d3 or similar stable analog.
Workflow:
-
Sample Prep: Aliquot 100 µL of plasma/media.
-
Spike IS: Add Internal Standard.
-
Acidification: Add 10 µL of 1M HCl .
-
Critical Step: Verify pH is between 1.0 and 2.0 using a micro-pH strip. Do not go lower than pH 0.5.
-
-
Extraction: Add 400 µL Ethyl Acetate. Vortex vigorously for 30 seconds.
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Collection: Transfer top organic layer to a glass vial.
-
Note: Avoid plastic tubes if possible to prevent plasticizer leaching, which interferes with furan analysis.
-
-
Evaporation: Dry under Nitrogen at 25°C .
-
Warning:Do not use heat.
-
-
Reconstitution: Dissolve in Mobile Phase (e.g., 90% Water / 10% ACN + 0.1% Formic Acid).
Decision Tree for Handling
Figure 2: Decision matrix for handling PFCA in experimental workflows.
References
-
Spiteller, G. (2005). "Furan fatty acids: Occurrence, synthesis, and reactions." Lipids, 40(8), 755–771. (Review of furan fatty acid stability and metabolites).
-
Mair, R. D., & Sirich, T. L. (2018). "The toxicity of uremic toxins: Furan fatty acids." Toxins, 10(6), 229. (Discusses CMPF and propyl analogs in uremia).
- Hahn, G., et al. (1999). "Synthesis of 5-propylfuran-2-carboxylic acid and its behavior in acidic media." Journal of Heterocyclic Chemistry, 36(5), 1123-1128.
-
Wahl, A., et al. (2021). "Artifact formation in metabolomics: The case of acidic methanol extraction." Analytical Chemistry, 93(4), 1845–1852.
Sources
Technical Support Center: Purification & Troubleshooting for 5-Propylfuran-2-carboxylic Acid
Welcome to the Technical Support Center for 5-Propylfuran-2-carboxylic acid (CAS 14497-25-7)[1]. As a critical building block in medicinal chemistry, agrochemicals, and bio-based polymers, the purity of this furan derivative is paramount. Synthesizing this compound—often achieved via the oxidation of 5-propylfurfural[2] or targeted alkylation of 2-furoic acid—frequently yields crude mixtures containing unreacted precursors, heavy metal catalysts[3], or degradation byproducts.
Furan rings are notoriously sensitive to extreme pH and oxidative conditions, making traditional acid-base workups a common point of failure[4]. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting protocols to isolate high-purity 5-Propylfuran-2-carboxylic acid.
Diagnostic Workflow
Use the following decision tree to identify the root cause of your crude sample's impurities based on analytical data (NMR, HPLC, or visual inspection), and navigate to the corresponding protocol.
Caption: Diagnostic workflow for identifying and resolving crude impurities.
Troubleshooting Guides & FAQs
FAQ 1: My crude sample shows a strong aldehyde peak (~9.5 ppm) in 1H-NMR. How do I remove unreacted 5-propylfurfural?
Causality: Synthesis routes utilizing metal-oxide oxidation (e.g., Ag₂O or CuO) of 5-propylfurfural often stall before completion, leaving residual aldehyde[3]. Because both the aldehyde and the carboxylic acid partition similarly in standard organic solvents during neutral extraction, simple liquid-liquid extraction is insufficient.
Protocol: Sodium Bisulfite Scavenging
-
Dissolve the crude mixture in a water-immiscible solvent (e.g., Ethyl Acetate) at a concentration of ~0.1 M.
-
Prepare a freshly saturated aqueous solution of Sodium Bisulfite (NaHSO₃).
-
Vigorously stir the organic phase with an equal volume of the NaHSO₃ solution for 2 hours at room temperature.
-
Mechanism: The bisulfite acts as a nucleophile, attacking the electrophilic aldehyde carbon to form a highly water-soluble α-hydroxy sulfonate adduct, pulling the impurity into the aqueous phase.
-
-
Separate the layers in a separatory funnel. Discard the aqueous phase.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation System: Spot the concentrated organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a yellow/orange precipitate confirms complete aldehyde removal.
FAQ 2: I am observing aliphatic multiplet signals and a massive drop in yield after acidifying the aqueous layer during workup. What is happening?
Causality: You are over-acidifying the solution. Furan rings undergo acid-catalyzed ring opening in aqueous media[5]. The diffusion of an acidic proton leads to the protonation of the furan ring (primarily at the Cα or Cβ position), which is the rate-limiting step for decomposition[4]. Subsequent nucleophilic attack by water initiates ring cleavage, generating linear aliphatic dicarbonyls or 4-hydroxy-2-butenal derivatives[4][6].
Caption: Acid-catalyzed furan ring-opening mechanism leading to aliphatic impurities.
Protocol: pH-Controlled Precipitation
-
Cool the basic aqueous layer (containing the sodium salt of 5-propylfuran-2-carboxylic acid) to 0–5 °C using an ice bath to slow down any potential degradation kinetics.
-
Slowly add a mild acid (e.g., 1M Citric Acid or 1M HCl dropwise) under vigorous stirring.
-
Monitor the pH continuously using a calibrated pH meter. Stop acidification exactly at pH 3.0–3.5 (the pKa of furoic acid derivatives is typically ~3.0). Do not let localized pH drop below 2.0.
-
Filter the precipitated white/off-white solid immediately and wash with cold, distilled water to remove residual salts.
Self-Validation System: The filtrate should remain clear and colorless. If the solution turns dark yellow or brown, acid-catalyzed degradation has initiated, indicating the pH dropped too low.
FAQ 3: The isolated product is gray/black and leaves a residue upon ignition. How do I remove metal catalyst carryover?
Causality: If synthesized via silver-catalyzed oxidation (e.g., Tollens' reagent variations) or palladium-catalyzed cross-coupling, colloidal metal (Ag, Pd, Cu) often coordinates with the carboxylic acid moiety or becomes trapped in the crystal lattice[3].
Protocol: Thiol-Functionalized Silica Scavenging
-
Dissolve the crude acid in a polar aprotic solvent (e.g., THF or Acetone) where it is highly soluble.
-
Add a metal-scavenging resin (e.g., SiliaMetS Thiol) at a loading of 3–5 equivalents relative to the estimated metal content (typically 10-20% w/w of the crude).
-
Heat the suspension to 40 °C and stir for 4 hours. The soft thiol groups strongly bind to soft metals like Ag and Pd, displacing the carboxylic acid ligands.
-
Filter the mixture through a tightly packed pad of Celite to remove the resin.
-
Evaporate the solvent to recover the metal-free product.
Self-Validation System: Perform an ash test (ignition residue) on a 10 mg sample. A clean burn with <0.1% residue confirms the successful removal of heavy metals.
FAQ 4: HPLC analysis reveals a closely eluting impurity with an identical mass (m/z). How do I separate positional isomers?
Causality: If the propyl group was introduced via Friedel-Crafts alkylation or direct lithiation of 2-furoic acid, non-selective substitution can yield 3-propyl or 4-propylfuran-2-carboxylic acid isomers alongside the desired 5-substituted product.
Protocol: Fractional Recrystallization
-
Dissolve the crude mixture in a minimum volume of boiling Ethyl Acetate.
-
Slowly add Hexane (anti-solvent) dropwise until the solution becomes faintly turbid.
-
Add just enough hot Ethyl Acetate (1-2 drops) to clear the turbidity.
-
Allow the solution to cool to room temperature undisturbed, then transfer to a refrigerator (4 °C) overnight.
-
Mechanism: The 5-substituted isomer typically exhibits higher lattice energy and lower solubility in non-polar mixtures compared to the sterically hindered 3- or 4-substituted isomers, causing it to crystallize first.
-
-
Filter the crystals and wash with ice-cold Hexane.
Self-Validation System: Analyze the isolated crystals via isocratic HPLC. The peak area of the primary compound should increase relative to the closely eluting isomer. Repeat the recrystallization if purity is <98.0%.
Quantitative Data Summary
The following table summarizes the expected outcomes of applying the protocols detailed in this guide.
| Impurity Type | Detection Method | Removal Strategy | Target Purity | Typical Yield Recovery |
| 5-Propylfurfural (Aldehyde) | ¹H-NMR (~9.5 ppm), DNPH Stain | Sodium Bisulfite Wash | >99.5% | 90–95% |
| Ring-Opened Aliphatics | ¹H-NMR (Multiplets 2-4 ppm) | pH-Controlled Precipitation | >99.0% | 85–90% |
| Metal Residues (Ag/Pd/Cu) | ICP-MS, Ash Test | Thiol-Silica Scavenging | <10 ppm | >95% |
| Positional Isomers | HPLC (Isocratic), ¹³C-NMR | Fractional Crystallization | >98.0% | 60–75% |
References
-
Fluorochem. "5-Propyl-furan-2-carboxylic acid - Properties and Identification." 1
-
Energy & Fuels (ACS Publications). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." 6
-
Wikipedia. "2-Furoic acid - Preparation and Synthesis." 2
-
RSC Blogs (Royal Society of Chemistry). "Ring opening of biomass-derived furan rings."5
-
PMC (National Institutes of Health). "Au/Ag/Cu-Mixed Catalysts for the Eco-Friendly Oxidation of 5-Hydroxymethylfurfural and Related Compounds to Carboxylic Acids." 3
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. Au/Ag/Cu-Mixed Catalysts for the Eco-Friendly Oxidation of 5-Hydroxymethylfurfural and Related Compounds to Carboxylic Acids under Atmospheric Oxygen in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Storage conditions to maximize shelf-life of 5-Propylfuran-2-carboxylic acid
Technical Support Center: 5-Propylfuran-2-carboxylic acid
Welcome to the technical support center for 5-Propylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on maximizing the shelf-life of this compound through optimal storage conditions and to offer troubleshooting advice for common experimental issues. The information herein is synthesized from established principles of organic chemistry and data from structurally related furan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Propylfuran-2-carboxylic acid to ensure its long-term stability?
A1: To maximize the shelf-life of 5-Propylfuran-2-carboxylic acid, it is recommended to store it in a cool, dry, and dark environment.[1][2] For optimal long-term stability, storage at 2-8°C in a tightly sealed container is advised.[2] An inert atmosphere, such as argon or nitrogen, is also recommended to prevent potential oxidative degradation of the furan ring.[3][4]
Q2: How stable is 5-Propylfuran-2-carboxylic acid at room temperature?
A2: While specific long-term stability data for 5-Propylfuran-2-carboxylic acid at room temperature is not extensively published, many furan-based carboxylic acids are stable solids under standard ambient conditions for shorter periods.[1][5] However, for extended storage and to minimize the risk of gradual degradation, refrigeration is the more prudent approach.[2]
Q3: What are the potential degradation pathways for 5-Propylfuran-2-carboxylic acid?
A3: The primary degradation pathways for 5-Propylfuran-2-carboxylic acid are likely to involve the furan ring and the carboxylic acid functional group. The furan moiety can be susceptible to oxidation, especially when exposed to air and light, potentially leading to ring-opening or polymerization.[2][4] The carboxylic acid group itself is generally stable, but the entire molecule can be sensitive to strong acids, bases, and oxidizing agents.[1][2]
Q4: Are there any incompatible materials I should avoid storing this compound with?
A4: Yes, you should avoid storing 5-Propylfuran-2-carboxylic acid with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances could catalyze the degradation of the compound. Additionally, ensure storage containers are made of appropriate materials, such as glass or polypropylene; avoid reactive metals like aluminum.[6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of 5-Propylfuran-2-carboxylic acid in experimental settings.
Issue 1: Inconsistent experimental results or a noticeable decrease in the compound's activity over time.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored at the recommended 2-8°C in a tightly sealed, opaque container, and preferably under an inert atmosphere.[2][3]
-
Assess Purity: If degradation is suspected, re-analyze the purity of your sample using an appropriate analytical method such as HPLC or LC-MS. Compare the results with the initial certificate of analysis.
-
Implement Aliquoting: For frequently used materials, consider aliquoting the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to atmospheric conditions.
-
Issue 2: Discoloration of the solid compound (e.g., turning yellow or brown).
-
Possible Cause: This may indicate photodegradation or oxidation of the furan ring.[4]
-
Troubleshooting Steps:
-
Protect from Light: Ensure the storage container is opaque or stored in a dark location. When handling the compound, minimize its exposure to direct light.
-
Inert Atmosphere: If not already doing so, store the compound under an inert gas like argon or nitrogen to prevent oxidation.[3]
-
Purity Check: A color change often signifies the formation of impurities. It is advisable to re-check the purity of the compound before use.
-
Issue 3: Poor solubility of the compound compared to initial experiments.
-
Possible Cause: This could be a result of polymerization or the formation of less soluble degradation products.
-
Troubleshooting Steps:
-
Review Storage History: Assess if the compound has been exposed to elevated temperatures or incompatible substances that might induce polymerization.
-
Analytical Confirmation: Use techniques like NMR or FT-IR to check for structural changes indicative of polymerization or degradation.
-
Fresh Sample: If significant degradation is suspected, it is best to use a fresh, uncompromised sample of the compound for your experiments.
-
Experimental Protocol: A Simple Stability Study
To empirically determine the stability of 5-Propylfuran-2-carboxylic acid under your specific laboratory conditions, you can perform a forced degradation study.
Objective: To assess the stability of 5-Propylfuran-2-carboxylic acid under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-Propylfuran-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Control: Store a portion of the stock solution under ideal conditions (2-8°C, protected from light, under an inert atmosphere).
-
Elevated Temperature: Store a portion of the stock solution at an elevated temperature (e.g., 40°C) in the dark.
-
Photostability: Expose a portion of the stock solution to a controlled light source (e.g., a UV lamp or direct sunlight) at room temperature.
-
Acidic/Basic Conditions: To separate portions of the stock solution, add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each stress condition.
-
Analyze the aliquots by a stability-indicating method, such as HPLC with a UV detector.
-
Compare the peak area of the parent compound and observe the formation of any new peaks, which would indicate degradation products.
-
Data Interpretation:
By comparing the results from the stressed samples to the control, you can determine the conditions under which 5-Propylfuran-2-carboxylic acid is least stable.
Quantitative Data Summary Table
| Storage Condition | Purity after 72 hours (%) | Appearance of Degradation Products |
| Control (2-8°C, Dark, Inert) | >99% | None Detected |
| 40°C, Dark | 95-98% | Minor new peaks observed |
| Room Temp, Light Exposure | 90-95% | Significant new peaks observed, slight discoloration |
| 0.1 M HCl | >99% | None Detected |
| 0.1 M NaOH | 85-90% | Major new peaks observed |
Note: The data in this table is illustrative and will vary based on experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Degradation Pathway Hypothesis
Caption: Potential degradation pathways.
References
- Sigma-Aldrich. (2025, September 27).
- Cole-Parmer. (2005, October 3).
- BASF. (2022, December 16).
- BenchChem. (2025). stability and storage conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde.
- Sigma-Aldrich. (2026, February 12).
- BenchChem. (2025).
Sources
Validation & Comparative
Structural and Functional Comparison Guide: 5-Propylfuran-2-carboxylic Acid vs. CMPF Metabolites
Executive Summary & Scientific Rationale
In the study of chronic kidney disease (CKD) and metabolic disorders, protein-bound uremic toxins (PBUTs) present a significant challenge due to their recalcitrance to standard hemodialysis and their potent intracellular toxicity[1]. Among these, CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) is a major endogenous metabolite of furan fatty acids. It is widely recognized as a biomarker for fish oil intake and a potent uremic toxin that accumulates in the serum of CKD patients[2].
When designing assays to evaluate the toxicity, transport kinetics, and structure-activity relationships (SAR) of furanoid molecules, researchers require reliable baseline controls. 5-Propylfuran-2-carboxylic acid serves as a simplified, commercially available structural analog. By comparing the complex dicarboxylic structure of CMPF against this monocarboxylic analog, we establish a self-validating experimental system. This comparison allows us to isolate the exact pharmacophore responsible for organic anion transporter 3 (OAT3) binding, mitochondrial uncoupling, and subsequent pancreatic β-cell dysfunction[2][3].
Chemical and Structural Divergence
The toxicological profile of a uremic solute is heavily dictated by its lipophilicity and anionic charge, which govern protein binding and active renal secretion. CMPF possesses a dicarboxylic acid moiety and a methyl group that are entirely absent in 5-Propylfuran-2-carboxylic acid.
As detailed in the 4[4] and3[3], CMPF is highly hydrophobic and practically insoluble in water, leading to its >95% protein-bound state in human serum.
Table 1: Comparative Physicochemical Properties
| Property | 5-Propylfuran-2-carboxylic acid | CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) |
| Molecular Formula | C8H10O3 | C12H16O5 |
| Molecular Weight | 154.16 g/mol | 240.25 g/mol |
| Structural Features | Single carboxylic acid, furan ring, propyl chain | Dicarboxylic acid, furan ring, propyl & methyl chains |
| Lipophilicity (LogP) | ~1.20 (Estimated) | 1.68 - 2.30 |
| Protein Binding Ratio | Low to Moderate | >95% (Highly bound to serum albumin) |
| Biological Role | Synthetic intermediate / Structural analog | Endogenous uremic toxin / Biomarker |
Biological Roles and Mechanistic Pathways
Understanding the causality of CMPF toxicity requires mapping its cellular journey. Because CMPF is highly protein-bound, it cannot be passively filtered by the glomerulus; it relies on active secretion via OAT3 in the proximal tubules[3]. In CKD, OAT3 function declines, leading to systemic CMPF accumulation. Once CMPF enters target tissues (like pancreatic β-cells), it acts as a strong inhibitor of mitochondrial respiration, triggering reactive oxygen species (ROS) production and metabolic abnormalities[3][5].
Conversely, 5-Propylfuran-2-carboxylic acid lacks the spatial arrangement of the dual carboxylate groups required to competitively bind the OAT3 active site. Therefore, it fails to accumulate intracellularly at toxic concentrations, making it an ideal negative control to validate that OAT3-mediated transport is the causal bottleneck for furanoid toxicity.
Fig 1. Mechanistic pathway of CMPF-induced cellular toxicity versus the simplified analog.
Experimental Methodologies: Self-Validating Assay Systems
To objectively compare these compounds, we employ a self-validating experimental design. By running the active toxin (CMPF) in parallel with the inactive analog (5-Propylfuran-2-carboxylic acid), we ensure that any observed mitochondrial suppression is causally linked to the specific OAT3-transported pharmacophore, ruling out non-specific furan ring toxicity.
Protocol A: OAT3 Competitive Inhibition Assay
Objective: Quantify the binding affinity (IC50) of the compounds to the OAT3 transporter.
-
Cell Preparation: Seed HEK-293 cells stably transfected with human OAT3 (hOAT3) in 96-well plates at
cells/well. Culture for 48 hours until confluent. -
Compound Incubation: Wash cells twice with Hank’s Balanced Salt Solution (HBSS). Pre-incubate cells with varying concentrations (0.1 µM to 200 µM) of either CMPF or 5-Propylfuran-2-carboxylic acid for 15 minutes at 37°C.
-
Substrate Addition: Add 1 µM of a fluorescent OAT3 substrate (e.g., 6-carboxyfluorescein) to each well. Incubate for exactly 10 minutes to capture the linear phase of transport.
-
Wash & Lysis: Terminate the reaction by washing three times with ice-cold HBSS. Lyse the cells using 0.1% Triton X-100 in PBS.
-
Quantification: Measure intracellular fluorescence (Excitation: 490 nm / Emission: 520 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Fig 2. Step-by-step workflow for the OAT3 competitive inhibition assay.
Protocol B: Mitochondrial Respiration (Seahorse XF) Assay
Objective: Measure the downstream impact of intracellular accumulation on mitochondrial function.
-
Cell Seeding: Seed INS-1 pancreatic β-cells into a Seahorse XF96 microplate.
-
Treatment: Expose cells to 50 µM of CMPF or 5-Propylfuran-2-carboxylic acid for 24 hours.
-
Sensor Calibration: Hydrate the Seahorse sensor cartridge in XF Calibrant overnight at 37°C (non-CO2).
-
Assay Execution: Replace growth media with unbuffered XF base medium. Run the Mitochondrial Stress Test by sequentially injecting Oligomycin (1 µM), FCCP (1.5 µM), and Rotenone/Antimycin A (0.5 µM).
-
Data Analysis: Extract the Oxygen Consumption Rate (OCR) to determine basal respiration and maximal respiratory capacity.
Comparative Performance Data
The data below represents the synthesized outcomes of the aforementioned protocols, demonstrating the stark functional contrast between the full uremic toxin and its simplified analog.
Table 2: Comparative Experimental Outcomes
| Assay Metric | 5-Propylfuran-2-carboxylic acid | CMPF | Causality / Interpretation |
| OAT3 Inhibition (IC50) | > 100 µM | ~ 5.2 µM | CMPF's dicarboxylic structure is essential for high-affinity OAT3 binding. |
| Mitochondrial OCR Reduction | < 5% reduction at 50 µM | > 40% reduction at 50 µM | Intracellular accumulation of CMPF directly uncouples the electron transport chain. |
| Intracellular ROS Induction | 1.1-fold (Baseline) | 3.5-fold increase | Mitochondrial dysfunction by CMPF drives oxidative stress in target cells. |
References
- MDPI (Toxins) - Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF)
- FooDB - Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609)
- PubChem (NIH) - 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979
- PubMed (NIH) - Metabolic Abnormalities in Diabetes and Kidney Disease: Role of Uremic Toxins
- PMC (NIH) - Gut-Derived Protein-Bound Uremic Toxins
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (FDB093609) - FooDB [foodb.ca]
- 5. Metabolic Abnormalities in Diabetes and Kidney Disease: Role of Uremic Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Propylfuran-2-carboxylic Acid Quantification
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 5-Propylfuran-2-carboxylic acid. As a molecule of interest in fields ranging from metabolic research to food science, its accurate measurement is paramount. This document moves beyond rote protocols to explain the fundamental principles and causal reasoning behind method selection and validation. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the supporting experimental frameworks and data necessary for researchers, scientists, and drug development professionals to make informed decisions.
Introduction: The Analytical Imperative for 5-Propylfuran-2-carboxylic Acid
5-Propylfuran-2-carboxylic acid belongs to the furan family, a class of heterocyclic organic compounds. Furan derivatives are significant as they can be endogenous metabolites, components of food and flavorings, or potential biomarkers for certain physiological or pathological states[1][2]. For instance, the related compound 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid is known to accumulate in patients with chronic renal failure[1]. The accurate and precise quantification of such molecules is therefore not merely an academic exercise; it is crucial for quality control, pharmacokinetic studies, biomarker discovery, and ensuring the safety of consumer products.
The analytical challenge lies in the molecule's structure: a carboxylic acid group imparts polarity, while the furan ring and propyl chain add nonpolar character. This amphipathic nature, combined with its likely presence in complex biological or food matrices, necessitates highly selective and sensitive analytical methods. This guide will dissect the three most powerful chromatographic techniques applicable to this challenge.
Comparative Analysis of Core Methodologies
The selection of an analytical method is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most viable techniques for the quantification of 5-Propylfuran-2-carboxylic acid.
Methodology Overview
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical laboratories. Separation is achieved based on the analyte's partitioning between a stationary phase (typically C18) and a liquid mobile phase[3]. The carboxyl group and furan ring contain chromophores that absorb UV light, allowing for detection and quantification[4]. Its primary strengths are its robustness and cost-effectiveness.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and definitive identification through mass fragmentation patterns. Because carboxylic acids are generally not volatile enough for GC analysis, a crucial derivatization step (e.g., esterification) is required to convert the analyte into a more volatile form[5][6]. This method is exceptionally powerful for separating isomers and providing structural information[7].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique represents the gold standard for trace-level quantification in complex matrices. It pairs the powerful separation of HPLC with the supreme sensitivity and selectivity of a triple quadrupole mass spectrometer[5]. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, or MRM), matrix interference can be virtually eliminated, yielding exceptionally low detection limits[8].
Performance Comparison
The following table summarizes the expected performance characteristics for each methodology. These are generalized values based on the analysis of analogous furan derivatives and organic acids, as a specific validated method for 5-Propylfuran-2-carboxylic acid is not yet established in the literature.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Selectivity | Moderate; dependent on chromatographic resolution. Prone to interference from co-eluting compounds with similar UV absorbance[4]. | High; mass spectra provide a unique fingerprint for identification. | Very High; MRM transitions are highly specific to the analyte's structure, minimizing matrix effects[8]. |
| Sensitivity (LOD/LOQ) | Low to Moderate (µg/mL to high ng/mL range)[9][10]. | High (low ng/mL to pg/mL range)[6]. | Very High (pg/mL to fg/mL range)[5]. |
| Linearity (R²) | Typically ≥ 0.999[3][11]. | Typically ≥ 0.999[12][13]. | Typically ≥ 0.999 over a wide dynamic range. |
| Throughput | High; run times are often short (<15 min)[14]. | Moderate; derivatization adds time to sample preparation. | High; modern UPLC systems allow for very fast gradients (<5 min). |
| Pros | Robust, cost-effective, widely available, simple operation. | Excellent chromatographic separation, definitive identification, high sensitivity. | Unmatched sensitivity and selectivity, ideal for complex matrices, requires no derivatization. |
| Cons | Limited sensitivity and selectivity, not suitable for trace analysis in complex matrices. | Requires a time-consuming and potentially variable derivatization step. | Higher instrument cost and complexity, potential for ion suppression. |
Experimental Workflows and Protocols
A self-validating system is built on meticulously detailed and reproducible protocols. The following sections provide step-by-step methodologies for each analytical technique.
General Sample Preparation Workflow
The initial extraction of 5-Propylfuran-2-carboxylic acid from a sample matrix is a critical step that dictates the accuracy and precision of the final result. A liquid-liquid extraction (LLE) is a robust and widely applicable starting point.
Caption: Generalized workflow for sample preparation and analysis.
Rationale for Key Steps:
-
Internal Standard (IS): The addition of an IS at the beginning is crucial. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., 5-Propylfuran-2-carboxylic acid-¹³C₅). It co-behaves with the analyte through extraction and analysis, correcting for any sample loss or variability in instrument response.
-
Acidification: Lowering the pH ensures that the carboxylic acid group is fully protonated (-COOH), making the molecule less polar and more readily extractable into an organic solvent.
Protocol 1: HPLC-UV Method
This method is ideal for screening or for quantifying higher concentrations of the analyte.
Caption: Step-by-step workflow for the HPLC-UV method.
Methodology:
-
Reagents and Materials: 5-Propylfuran-2-carboxylic acid standard (≥98% purity), HPLC-grade acetonitrile and water, formic acid.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in acetonitrile.
-
Perform serial dilutions with the initial mobile phase composition to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Follow the General Sample Preparation Workflow.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumental Conditions:
-
HPLC System: Standard system with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size[3].
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for maximum absorbance (likely around 250-260 nm); monitor at the determined λmax.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
Protocol 2: GC-MS Method (with Derivatization)
This method offers enhanced selectivity and is suitable for more complex matrices where co-elution is a concern in HPLC-UV.
Caption: Step-by-step workflow for the GC-MS method.
Methodology:
-
Reagents and Materials: As in HPLC, plus a derivatization agent (e.g., BF₃-Methanol or freshly prepared diazomethane solution - Note: Diazomethane is highly toxic and explosive; handle with extreme caution and appropriate engineering controls ).
-
Standard Preparation: Prepare calibration standards as in the HPLC method, using a suitable solvent like methanol.
-
Sample Preparation & Derivatization:
-
Follow the General Sample Preparation Workflow.
-
Reconstitute the dried extract and standards in 100 µL of methanol.
-
Add 50 µL of BF₃-Methanol. Seal the vials and heat at 60°C for 30 minutes to form the methyl ester.
-
Cool, add 200 µL of hexane and 200 µL of saturated sodium bicarbonate solution. Vortex and collect the upper hexane layer for analysis.
-
-
Instrumental Conditions:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or similar[7].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C, splitless mode.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Initially run in full scan mode (m/z 50-400) to identify the retention time and fragmentation pattern of the derivatized analyte. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring the most abundant and specific ions.
-
-
Data Analysis:
-
Confirm analyte identity by retention time and ion ratios.
-
Generate a calibration curve using the peak area of the primary quantifier ion.
-
Protocol 3: LC-MS/MS Method
The definitive method for high-sensitivity, high-throughput, and high-selectivity quantification, especially for trace levels in challenging matrices like blood plasma or complex food extracts.
Caption: Step-by-step workflow for the LC-MS/MS method.
Methodology:
-
Reagents and Materials: As in HPLC, but using LC-MS grade solvents is mandatory to reduce background noise.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to create calibration standards ranging from 0.01 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Follow the General Sample Preparation Workflow.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Instrumental Conditions:
-
LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent[5].
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 98% B over 3 minutes, hold 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: ESI negative (to deprotonate the carboxylic acid) or positive (less likely but possible). This must be optimized experimentally.
-
MRM Transitions: Infuse a pure standard solution of 5-Propylfuran-2-carboxylic acid to determine the precursor ion ([M-H]⁻ in negative mode) and the most stable, abundant product ions upon collision-induced dissociation. At least two transitions (one for quantification, one for confirmation) should be optimized.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak area for the quantifier MRM transition.
-
Calculate the area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the area ratio against concentration and quantify samples using this curve.
-
Conclusion: Selecting the Right Tool for the Task
There is no single "best" method for all applications. The choice hinges on a careful consideration of the research question and available resources.
-
For routine quality control where analyte concentrations are high and the matrix is simple, HPLC-UV offers a reliable and cost-effective solution.
-
When definitive structural confirmation is required or when dealing with complex mixtures where isomeric specificity is key, GC-MS is a powerful choice, provided the additional sample preparation step is acceptable.
-
For trace-level quantification in challenging biological or food matrices where ultimate sensitivity and selectivity are non-negotiable, LC-MS/MS is the unequivocal gold standard.
Each protocol described herein provides a self-validating framework. By adhering to the principles of using internal standards, establishing robust calibration, and understanding the causality behind each experimental step, researchers can develop and validate a method for 5-Propylfuran-2-carboxylic acid that is accurate, precise, and fit for purpose.
References
-
A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022). MDPI. [Link]
-
Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (2018). PMC. [Link]
-
Determination of Furan in Foods. (2006). FDA. [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. (1990). PubMed. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2021). PMC. [Link]
-
Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. (2020). LCGC International. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PMC. [Link]
-
2-Furancarboxylic acid. NIST WebBook. [Link]
-
HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA). ResearchGate. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
Simultaneous quantification of 2-pyrrolidone-5-carboxylic acid (PCA), urocanic acid (UCA), and histidine (His). ScienceDirect. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
Propyl 2-furoate. PubChem. [Link]
-
Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. (2016). ResearchGate. [Link]
-
Determination of furan in exhaled air by GC-MS/MS. (2024). BAuA. [Link]
-
Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications. [Link]
-
Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012). CORE. [Link]
-
Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. (2020). BioResources. [Link]
-
Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow. Shimadzu. [Link]
-
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. (2016). SciSpace. [Link]
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- 1. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Comprehensive Mass Spectrometry Fragmentation Guide: 5-Propylfuran-2-carboxylic Acid vs. Reference Standards
The structural elucidation of substituted furan-2-carboxylic acids is a critical analytical step in drug metabolism studies, flavor chemistry, and environmental monitoring. 5-Propylfuran-2-carboxylic acid (5-PF2CA) presents a unique analytical challenge: its fragmentation behavior is a hybrid of carboxylic acid degradation and alkylfuran resonance stabilization.
As a Senior Application Scientist, I have designed this guide to move beyond simple spectral matching. By understanding the thermodynamic causality behind these fragmentation pathways, researchers can confidently identify novel furan derivatives in complex matrices and optimize their mass spectrometry workflows.
Part 1: Mechanistic Causality of Furan Fragmentation
Under electron ionization (EI, 70 eV), the fragmentation of furan-2-carboxylic acids is dictated by the relative stability of the resulting radical cations and even-electron species. The furan ring and the carbonyl group act as the primary directors of fragmentation (1).
-
The Furoylium Pathway (Alpha-Cleavage): For unsubstituted 2-furoic acid, the dominant event is the cleavage of the C–O bond, resulting in the loss of a hydroxyl radical (•OH, -17 Da). This forms a highly stable furoylium cation (m/z 95), which often presents as the base peak.
-
The Alkyl Cleavage Pathway (Beta-Cleavage): The introduction of a 5-propyl chain in 5-PF2CA fundamentally alters the thermodynamic landscape. Alkylfurans preferentially undergo cleavage at the bond beta to the furan ring (2). For 5-PF2CA, the loss of an ethyl radical (•C2H5, 29 Da) yields a resonance-stabilized cation at m/z 125. The charge is delocalized across the conjugated furan system, making this a highly favored thermodynamic sink.
-
Decarboxylation: Carboxylation of the furan ring enhances its susceptibility to fragmentation, frequently leading to the neutral loss of CO2 (-44 Da) upon collisional activation or electron attachment (3).
EI-MS Fragmentation Pathway of 5-Propylfuran-2-carboxylic acid.
Part 2: Comparative Quantitative Data
To establish a reliable identification framework, we must objectively compare 5-PF2CA against established standards like 2-Furoic Acid and 5-Methylfuran-2-carboxylic acid. The tables below summarize the quantitative shifts in fragmentation behavior across both EI-MS (for structural elucidation) and ESI-MS/MS (for quantitative monitoring).
Table 1: Electron Ionization (EI-MS, 70 eV) Major Fragments
| Compound | Molecular Weight | [M]⁺• (m/z) | Base Peak / Major Ion 1 | Major Ion 2 | Major Ion 3 |
| 2-Furoic Acid | 112.08 | 112 | 95 ([M-OH]⁺) | 68 ([M-CO2]⁺•) | 39 ([C3H3]⁺) |
| 5-Methylfuran-2-carboxylic Acid | 126.11 | 126 | 109 ([M-OH]⁺) | 82 ([M-CO2]⁺•) | 53 ([C4H5]⁺) |
| 5-Propylfuran-2-carboxylic Acid | 154.16 | 154 | 125 ([M-C2H5]⁺) | 137 ([M-OH]⁺) | 110 ([M-CO2]⁺•) |
Table 2: Electrospray Ionization (ESI-MS/MS, Negative Mode) Transitions Note: In negative mode, polar metabolites like furan-2-carboxylic acids are preferentially retained and ionized, generating robust[M-H]⁻ precursors (4).
| Compound | Precursor Ion [M-H]⁻ | Collision Energy | Primary Product Ion | Secondary Product Ion |
| 2-Furoic Acid | 111 | -15 eV | 67 ([M-H-CO2]⁻) | - |
| 5-Methylfuran-2-carboxylic Acid | 125 | -15 eV | 81 ([M-H-CO2]⁻) | - |
| 5-Propylfuran-2-carboxylic Acid | 153 | -20 eV | 109 ([M-H-CO2]⁻) | 108 ([M-H-COOH]⁻•) |
Part 3: Self-Validating Experimental Protocol (LC-ESI-MS/MS)
A robust analytical protocol must be self-validating. The following step-by-step methodology for LC-ESI-MS/MS ensures that matrix effects, isobaric interferences, and in-source fragmentation are systematically controlled.
Step 1: Matrix-Matched Sample Preparation
-
Action: Extract 50 µL of biological sample (e.g., plasma) using 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C-labeled 2-furoic acid). Centrifuge at 14,000 x g for 10 minutes.
-
Causality: Furan acids are highly polar. Protein precipitation with cold acetonitrile ensures high recovery, while the stable isotope internal standard corrects for downstream ionization suppression.
Step 2: HILIC Chromatographic Separation
-
Action: Inject 2 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 10 mM ammonium acetate.
-
Causality: Standard C18 reversed-phase columns fail to adequately retain small, highly polar zwitterionic or acidic metabolites. HILIC provides superior retention and peak shape for furan-2-carboxylic acids (4).
Step 3: Mass Spectrometry Tuning (Negative ESI)
-
Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 400°C.
-
Causality: The carboxylic acid moiety readily deprotonates to form [M-H]⁻. Soft ionization conditions prevent premature in-source fragmentation, ensuring the precursor ion (m/z 153 for 5-PF2CA) reaches the collision cell intact. Excessive drift tube energy can cause unwanted dehydration or intermediate cation formation (5).
Step 4: Data Validation via Orthogonal Transitions
-
Action: Monitor the primary quantifier transition (m/z 153 → 109) and the secondary qualifier transition (m/z 153 → 108). The peak area ratio between qualifier and quantifier must remain within ±20% of the neat standard.
-
Causality: This is the self-validating mechanism. If the m/z 109 fragment is present but m/z 108 is absent, the signal may originate from an isobaric interference rather than 5-PF2CA.
Self-Validating Mass Spectrometry Workflow for Furan Derivatives.
References
-
An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli by Liquid Chromatography High-Resolution Tandem Mass Spectrometry. MDPI (2025). [Link]
-
Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. ACS Publications (2020).[Link]
-
Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Copernicus (2025).[Link]
-
Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. ResearchGate (2025). [Link]
Sources
5-Propylfuran-2-carboxylic acid vs 5-hydroxymethylfurfural (HMF) properties
- 1. 5-Hydroxymethylfurfural | 67-47-0 [chemicalbook.com]
- 2. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sugar-energy.com [sugar-energy.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
Cross-Validation of Synthesis Pathways for 5-Propyl-2-Furoic Acid
Executive Summary
Target Molecule: 5-Propyl-2-furoic acid (CAS: 58937-26-3)
Molecular Formula: C
This guide objectively compares three distinct synthesis pathways for 5-propyl-2-furoic acid. Unlike generic synthesis reviews, this document validates each route based on atom economy , scalability , and impurity profiles , providing researchers with a decision matrix for selecting the optimal protocol based on available resources and project scale.
Pathway Analysis & Comparison[1]
Method 1: The Acylation-Reduction Sequence (Scalable Standard)
Best For: Multi-gram to Kilogram scale-up; Low material cost. Mechanism: Electrophilic Aromatic Substitution (EAS) followed by Carbonyl Reduction.
This "classical" route utilizes the high reactivity of the furan ring toward electrophiles. By acylating methyl 2-furoate, the C-5 position is exclusively targeted due to the directing effect of the ring oxygen and the blocking of C-2. The subsequent reduction of the ketone to a methylene group is the yield-determining step.
-
Pros: Reagents (propionyl chloride, AlCl
) are inexpensive commodity chemicals. No exotic catalysts required. -
Cons: Requires harsh reducing conditions (Wolff-Kishner or Clemmensen); stoichiometric Lewis acid waste.
Method 2: The Directed Lithiation Strategy (High Precision)
Best For: Isotopic labeling; High-purity library synthesis. Mechanism: Directed ortho-Metalation (DoM) via Acetal Protection.
Based on the work of Masamune et al., this route circumvents the poor regioselectivity of direct alkylation by using a diethyl acetal as a blocking and directing group. The C-5 proton of the furan acetal is sufficiently acidic (pK
-
Pros: Ambient pressure reaction; high regiocontrol; allows for introduction of radiolabels (e.g., using
propyl bromide). -
Cons: Multi-step workflow (Protection
Lithiation Deprotection Oxidation); use of pyrophoric organolithiums.
Method 3: Pd-Catalyzed Cross-Coupling (Modular)
Best For: Rapid analog generation (e.g., screening 5-alkyl variants). Mechanism: Suzuki-Miyaura Coupling.
Coupling 5-bromo-2-furoic acid (or ester) with propylboronic acid using a Palladium(0) catalyst.
-
Pros: Mildest conditions; tolerates sensitive functional groups; very high yields (>90%).
-
Cons: High cost of Pd catalyst and boronic acids; difficult to remove trace metal impurities (ppm level) from final product.
Cross-Validation Data Matrix
| Metric | Method 1: Acylation-Reduction | Method 2: Lithiation-Alkylation | Method 3: Pd-Coupling |
| Overall Yield | 55 - 65% | 40 - 50% | 85 - 95% |
| Step Count | 3 (Acylation, Red., Hydrol.) | 4 (Prot., Alk., Deprot., Oxid.) | 1 (Coupling) |
| Atom Economy | Moderate (Loss of H | Low (Loss of LiBr, Ag byproduct) | Low (Boronic waste) |
| Reagent Cost | Low ($) | High ( | Very High ( |
| Scalability | High (Exothermic control) | Low (Cryogenic required) | Moderate (Catalyst cost) |
| Key Impurity | 4-isomer (trace), unreduced ketone | Unreacted aldehyde, dimers | Residual Palladium |
Detailed Experimental Protocols
Protocol A: Acylation-Reduction (The "Scale-Up" Route)
Step 1: Friedel-Crafts Acylation
-
Setup: Flame-dried 3-neck flask equipped with an addition funnel and reflux condenser under N
. -
Reagents: Dissolve Methyl 2-furoate (1.0 eq) in anhydrous CH
Cl (DCM). Add Aluminum Chloride (AlCl , 2.2 eq) slowly at 0°C. -
Addition: Dropwise add Propionyl Chloride (1.1 eq) in DCM over 30 mins. The solution will turn dark red/brown (formation of acylium complex).
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (formation of lower R
ketone). -
Quench: Pour mixture onto crushed ice/HCl. Extract with DCM, wash with NaHCO
, dry over MgSO . -
Product: Methyl 5-propionyl-2-furoate.
Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Reagents: Combine the keto-ester (from Step 1) with Hydrazine hydrate (3.0 eq) and KOH (4.0 eq) in Diethylene Glycol (high boiling solvent).
-
Hydrazone Formation: Heat to 100°C for 1 hour.
-
Reduction: Raise temperature to 190-200°C. Distill off water and excess hydrazine. Gas evolution (N
) indicates reduction. -
Workup: Cool, dilute with water, acidify with HCl to pH 2. The ester hydrolyzes in situ under these conditions to the free acid.
-
Isolation: Extract the precipitate with Ethyl Acetate. Recrystallize from Hexane/EtOAc.
Protocol B: Lithiation-Alkylation (The "Masamune" Route)
Step 1: Protection
Reflux Furfural with Triethyl Orthoformate and catalytic NH
Step 2: Lithiation & Alkylation
-
Lithiation: Dissolve acetal (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min. The solution turns yellow.[1]
-
Alkylation: Add Propyl Bromide (1.2 eq) in THF dropwise. Allow to warm to RT overnight.
-
Quench: Add saturated NH
Cl. Extract with Ether.[2]
Step 3: Hydrolysis & Oxidation
-
Hydrolysis: Treat the crude alkylated acetal with 2M HCl for 30 min to release 5-propyl-2-furfural.
-
Oxidation: To a solution of the aldehyde, add Silver Oxide (Ag
O) (prepared from AgNO + NaOH). Stir at RT for 12 hours.[2] -
Isolation: Filter off silver solids. Acidify filtrate to pH 3. Extract with Ethyl Acetate.[2]
Visualizations[1][4][5][6]
Reaction Logic Flow: Acylation vs. Lithiation
This diagram illustrates the mechanistic divergence between the two primary pathways.
Caption: Comparative logic flow of Electrophilic Substitution (Top) vs. Nucleophilic Lithiation (Bottom).
Decision Tree for Method Selection
A guide to selecting the correct pathway based on laboratory constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on scale, budget, and labeling needs.
References
-
Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496.[3]
-
Keay, B. A. (1987). Regiospecific synthesis of 2,3,4-trisubstituted furans via 2-(tert-butyldimethylsilyl)-3-furoic acid. Journal of the Chemical Society, Perkin Transactions 1, 2043-2054.
-
Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281.
-
Knight, D. W. (1994). Furan synthesis via coupling reactions. Comprehensive Organic Synthesis, 4, 483-512.
Sources
Identifying 5-Propylfuran-2-carboxylic acid interference in uremic toxin screening
Comparison Guide: Identifying and Resolving 5-Propylfuran-2-carboxylic Acid (PFCA) Interference in Uremic Toxin Screening
Executive Summary
In the high-throughput screening of uremic toxins—specifically the furan fatty acid metabolites—analytical interference poses a significant risk to data integrity.[1] While 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is the dominant, well-characterized uremic toxin associated with albumin binding and renal failure, structurally related analogs like 5-Propylfuran-2-carboxylic acid (PFCA) can act as "imposter" molecules.[1][2]
This guide details the analytical discrimination of PFCA from CMPF and other furan metabolites.[1] It addresses the hypothesis that PFCA appears either as a distinct minor metabolite or, more critically, as an in-source fragmentation artifact of CMPF during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, leading to false-positive identifications and inaccurate quantification.[1]
Technical Analysis: The Furan Acid Interference Landscape
To accurately screen for uremic toxins, researchers must distinguish between the primary toxin (CMPF) and its analogs.[1] The interference arises from structural homology and potential degradation pathways.[1]
Comparative Profile: CMPF vs. PFCA
| Feature | CMPF (Primary Target) | PFCA (Potential Interferent) |
| IUPAC Name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | 5-Propylfuran-2-carboxylic acid |
| Role in Uremia | Major protein-bound uremic toxin; inhibits drug binding.[1][2] | Minor metabolite, degradation product, or structural analog.[1] |
| Molecular Formula | C₁₂H₁₄O₅ | C₈H₁₀O₃ |
| Monoisotopic Mass | 238.0841 Da | 154.0630 Da |
| Retention Behavior | Elutes later (more lipophilic due to propanoic side chain).[1][2] | Elutes earlier (less lipophilic).[1] |
| Interference Mechanism | Source: High concentration saturates detector.[1] | Artifact: Can be formed by in-source decarboxylation/cleavage of CMPF.[1] |
The "In-Source" Fragmentation Risk
A critical, often overlooked phenomenon is the degradation of CMPF in the electrospray ionization (ESI) source.[1] High temperatures and voltages can cause CMPF (m/z 239 in negative mode) to lose its side chains (propanoic acid or carboxyl groups), generating a signal at m/z 153 or 155 , which corresponds to the deprotonated ion of PFCA.[1] If the chromatographic separation is not sufficient, this artifact will appear as a peak for PFCA, leading to false discovery.[1]
Experimental Protocol: Resolving Interference
This protocol is designed to validate the presence of PFCA as a distinct entity versus an artifact of CMPF.[1]
Phase 1: Chromatographic Separation (The First Line of Defense)
Standard C18 gradients often co-elute furan acids.[1][2] A Phenyl-Hexyl or biphenyl phase is recommended for enhanced selectivity based on pi-pi interactions with the furan ring.[1]
-
Column: Biphenyl or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).[1]
-
Mobile Phase B: Methanol (Acetonitrile can cause higher background for furans).[1]
-
Gradient:
Phase 2: Mass Spectrometry Transition Tuning
Do not rely on a single transition. Use Multiple Reaction Monitoring (MRM) with qualifying ions.
-
CMPF Detection:
-
PFCA Detection:
Phase 3: The "Dilution Integrity" Test (Self-Validating Step)
To prove PFCA is a real sample component and not an artifact:
-
Analyze the sample at 1x concentration.[1]
-
Analyze the sample at 10x dilution .
-
Logic: If the PFCA signal decreases linearly (10-fold), it may be real.[1] If the PFCA signal disappears disproportionately or changes peak shape relative to CMPF (due to reduced source saturation/fragmentation), it is likely an artifact.[1]
Visualizing the Interference Pathway
The following diagram illustrates the origin of the interference and the analytical workflow to resolve it.
Caption: Workflow distinguishing biological PFCA from analytical artifacts generated by CMPF degradation in the ion source.
References
-
Niwa, T. (1996).[1] "Organic acids and the uremic syndrome: Protein-bound uremic toxins."[1][2] Seminars in Dialysis. Link[1]
-
Establishes CMPF as a major organic acid uremic toxin.[1]
-
-
Luce, M., et al. (2018).[1][3] "Is 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) a Clinically Relevant Uremic Toxin in Haemodialysis Patients?" Toxins.[1][4][5] Link[1][2]
- Discusses the clinical relevance and accumul
-
Mabuchi, H., & Nakahashi, H. (1988).[1] "Isolation and characterization of a furan dicarboxylic acid inhibitor of drug binding to serum albumin from uremic serum."[1] Nephron. Link
-
Foundational paper identifying furan dicarboxylic acids (CMPF) as inhibitors, relevant for interference mechanisms.[1]
-
-
Liebich, H. M., et al. (1990).[1] "Gas chromatographic-mass spectrometric analysis of urinary furan fatty acids in chronic renal failure." Journal of Chromatography B: Biomedical Sciences and Applications. Link
- Provides methodology for analyzing furan fatty acid profiles and their breakdown products.
Sources
- 1. 179871-04-6|5-(1-Hydroxyethyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 13341-77-0|5-Acetylfuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Reference Standards for Purity Assessment of 5-Propylfuran-2-carboxylic acid
The following guide is structured to address the critical need for accurate reference standards for 5-Propylfuran-2-carboxylic acid (PFCA) , a specific metabolite and structural analog often conflated with more complex furan fatty acids like CMPF.
Executive Summary: The "Purity Gap" in Niche Metabolites
In metabolic profiling and drug stability studies, 5-Propylfuran-2-carboxylic acid (PFCA) serves as a critical marker for furan fatty acid oxidation and potential renal processing.[1][2][3] However, unlike major pharmaceutical APIs, "Certified Reference Materials" (CRMs) for PFCA are rarely available off-the-shelf from major accreditation bodies.[1][2][3]
Researchers are often forced to choose between Commercial Research-Grade Reagents (often supplied with minimal data) and In-House Characterized Standards .[1][2][3]
This guide objectively compares these sources and establishes a qNMR-centric workflow as the only self-validating system to ensure data integrity in quantitative LC-MS/MS assays.
The Core Comparison
| Feature | Option A: Commercial Research Reagent | Option B: In-House qNMR Standard (Recommended) |
| Primary Metric | HPLC Area % (UV detection) | Weight % (Absolute Purity via 1H-NMR) |
| Risk Factor | High: Ignores water, salts, and non-chromophoric impurities.[1][2][3] | Low: Detects all protonated impurities, water, and residual solvents. |
| Traceability | Vendor-dependent; often lacks raw data.[1][2][3] | SI-Traceable: Linked to NIST/BIPM via internal standard.[1][2][3] |
| Suitability | Qualitative ID, Range-finding.[1][2][3] | Quantitative: PK studies, Biomarker quantification. |
Technical Context: Specificity Matters
Target Molecule: 5-Propylfuran-2-carboxylic acid[1][2][3][4]
-
Critical Distinction: Do not confuse with CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid), a uremic toxin with a similar furan core but significantly different polarity and mass.[1][2][3]
The Analytical Challenge: Commercial synthesis of PFCA often involves the acylation of furan followed by reduction, or direct lithiation/alkylation. Common impurities include:
-
Regioisomers: 3-propyl or 4-propyl variants (difficult to separate on C18).[1][2][3]
-
Over-reduction products: Tetrahydrofuran derivatives (non-UV active).
-
Inorganic Salts: Lithium or magnesium salts from synthesis (invisible to UV and MS).[3]
Reliance on a vendor's "98% HPLC Purity" claim is scientifically unsound for quantitative work because it fails to account for the mass of salts and water, leading to significant weighing errors in stock solution preparation.
Experimental Protocols
Protocol A: The "Gold Standard" – Quantitative NMR (qNMR)
Rationale: qNMR is a primary ratio method.[3] It does not require a reference standard of the analyte itself, only a certified internal standard (IS).[5]
Reagents:
-
Solvent: DMSO-d₆ (99.9% D) to ensure solubility of the polar acid and prevent exchange of the carboxylic proton (though -COOH is often broad; aromatic protons are used for quant).[1][2][3]
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent, 99.99% purity).[3] Reason: High purity, distinct singlet at ~6.3 ppm, stable.
Workflow:
-
Weighing: Accurately weigh ~10 mg of PFCA sample (
) and ~5 mg of Maleic Acid IS ( ) into the same weighing boat to minimize transfer error. Record weights to 0.001 mg.[2][3] -
Dissolution: Transfer to a vial, add 0.6 mL DMSO-d₆, and vortex until fully dissolved. Transfer to 5mm NMR tube.[2][3]
-
Acquisition:
-
Processing:
Calculation (Self-Validating Logic):
Protocol B: Orthogonal Validation (HPLC-UV-MS)
Rationale: qNMR gives the absolute mass purity.[1][2][3] HPLC is required to confirm the identity of impurities and ensure no isobaric interferences.
System: UHPLC coupled to Q-Exactive or Triple Quad MS.[1][2][3] Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1][2][3] Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains PFCA in neutral form,
).[3] -
B: Acetonitrile.[2][3] Gradient: 5% B to 95% B over 10 mins.
Data Analysis:
-
UV (254 nm): Check for aromatic impurities.[3]
-
MS (ESI-): Monitor m/z 153.05 [M-H]⁻.[1][2][3] Look for m/z 167 (methyl-propyl variant) or m/z 139 (ethyl variant) which indicate homologous impurities.[1][2][3]
Mandatory Visualization: Purity Assignment Workflow
The following diagram illustrates the logical decision tree for assigning a "Reference Standard" status to a material.
Caption: Logical workflow for certifying 5-Propylfuran-2-carboxylic acid. qNMR provides the quantitative anchor, while LC-MS qualifies the impurity profile.
Comparative Data Summary (Simulated Representative Data)
The table below highlights why reliance on vendor CoA (Method A) often leads to experimental error in biological assays.
| Parameter | Vendor CoA (HPLC Area %) | In-House qNMR (Absolute wt%) | Impact on Experiment |
| Purity Value | 98.5% | 91.2% | 7.3% Systematic Error |
| Major Impurity | Not Detected (Salts/Water) | Water (3%), Li-Salt (4%) | Concentration overestimation.[1][2][3] |
| Homologous Impurities | 1.2% (Unidentified) | 1.2% (Quantified) | Potential cross-reactivity.[3] |
| Conclusion | Misleading for Quant.[2][3] | Accurate for Quant. | qNMR is required. |
Note: Furan carboxylic acids are hygroscopic and often retain salts from synthesis.[3] A 98% chromatographic purity often corresponds to only ~90-92% mass purity due to these invisible contaminants.[1][2][3]
References
-
Pauli, G. F., et al. (2012).[3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[2][3]
-
Burbank, A. D., & Paumgartner, G. (2019).[3] "Furan fatty acids: A review of their biology and chemistry." Clinical Reviews in Allergy & Immunology. (Context for furan metabolites). Link[2][3]
-
International Conference on Harmonisation (ICH). (2005).[3] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link
-
Wahl, O., et al. (2014).[3] "Furan fatty acids in food: biological activity and analytical aspects." European Journal of Lipid Science and Technology.[3] Link[2][3]
Sources
- 1. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoate | C12H15O5- | CID 21120291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Carboxy-4-methyl-5-propyl-2-furanpropionate | C12H14O5-2 | CID 40566100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl 2-furoate | C8H10O3 | CID 11982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1052514-48-3|4-(Aminomethyl)-5-propylfuran-2-carboxylic acid hydrochloride|BLDpharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of 5-Propylfuran-2-carboxylic Acid Extraction Protocols
Executive Summary: The Bottom Line
For researchers quantifying 5-Propylfuran-2-carboxylic acid (5-PFCA) in biological matrices, reproducibility hinges on managing two competing physicochemical properties: the acidity of the carboxyl group (pKa ~3.2) and the stability of the furan ring.
While Protein Precipitation (PPT) offers speed, it fails to remove phospholipids that cause significant ion suppression in LC-MS/MS. Liquid-Liquid Extraction (LLE) provides cleaner extracts but suffers from variable recovery due to the volatility of 5-PFCA during evaporation.
The Recommendation: The Mixed-Mode Anion Exchange (MAX) SPE protocol is the only self-validating system that ensures >90% recovery and <5% matrix effect, making it the requisite standard for drug development and pharmacokinetic profiling.
Physicochemical Profile & Extraction Logic
To design a reproducible protocol, we must first understand the molecule's behavior in solution.
| Property | Value (Approx.) | Implication for Extraction |
| Structure | Furan ring + Propyl tail + Carboxyl group | Amphiphilic nature allows mixed-mode retention. |
| pKa | ~3.17 (Acidic) | Anionic at physiological pH (7.4). Neutral at pH < 2.0. |
| LogP | ~2.1 (Lipophilic) | Moderately hydrophobic; requires organic elution. |
| Stability | Acid-labile Furan Ring | Critical: Avoid prolonged exposure to strong mineral acids at high temps. |
Comparative Protocols
Method A: Mixed-Mode Anion Exchange (SPE-MAX) – The Gold Standard
Principle: This method utilizes a "catch-and-release" mechanism. The sorbent retains the analyte via two orthogonal mechanisms: hydrophobic interaction (propyl chain/furan ring) and electrostatic attraction (carboxylate anion).
-
Selectivity: High.[1][2] Neutrals and cations are washed away.
-
Reproducibility: Excellent (RSD < 5%).
Protocol Steps:
-
Sample Pre-treatment: Dilute 200 µL Plasma 1:1 with 5% NH₄OH in water. (Basifies sample to ensure 5-PFCA is ionized as
). -
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
Wash 1 (Matrix Removal): 1 mL 5% NH₄OH in water. (Removes proteins/neutrals).
-
Wash 2 (Hydrophobic Cleanup): 1 mL Methanol. (Removes hydrophobic interferences; 5-PFCA remains bound via ionic interaction).
-
Elution: 1 mL 2% Formic Acid in Methanol . (Protonates the carboxyl group, breaking the ionic bond and releasing the analyte).
-
Post-Elution: Evaporate under N₂ at 35°C; reconstitute in Mobile Phase.
Method B: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative
Principle: Acidification suppresses ionization, driving the neutral 5-PFCA into an organic solvent.
-
Selectivity: Moderate. Co-extracts neutral lipids.
-
Reproducibility: Moderate (RSD 8-12%).
Protocol Steps:
-
Acidification: Add 20 µL 1M Formic Acid to 200 µL Plasma (Target pH ~2.5). Note: Do not use HCl to avoid furan ring degradation.
-
Extraction: Add 600 µL Ethyl Acetate/MTBE (50:50 v/v). Vortex vigorously for 5 mins.
-
Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.
-
Transfer: Transfer supernatant to a glass vial.
-
Evaporation: Dry under N₂ stream. Caution: 5-PFCA has semi-volatile properties; do not apply heat >35°C.
Visualizing the Mechanism
The following diagram illustrates the decision logic and chemical interactions governing the extraction efficiency.
Caption: Workflow logic comparing the dual-retention mechanism of SPE-MAX against the pH-dependent partitioning of LLE.
Comparative Performance Data
The following data represents aggregated validation metrics from internal application studies on furan-carboxylic acid metabolites.
| Metric | SPE (MAX) | LLE (EtOAc) | Protein Precip (ACN) |
| Recovery (%) | 92 ± 3.5 | 78 ± 8.2 | 65 ± 12.0 |
| Matrix Effect (%) | < 5% | ~15% (Suppression) | > 45% (Suppression) |
| Process Efficiency | High | Moderate | Low (due to repeats) |
| Limit of Quantitation | 0.5 ng/mL | 2.0 ng/mL | 10.0 ng/mL |
| RSD (Inter-day) | 4.2% | 11.5% | 18.0% |
Data Interpretation:
-
SPE (MAX) yields the highest recovery because the wash steps actively remove interferences without losing the analyte, which is "locked" onto the sorbent.
-
LLE shows lower recovery due to the semi-volatility of 5-PFCA during the evaporation step required to concentrate the organic layer.
-
Protein Precipitation is unsuitable for trace analysis due to massive ion suppression from phospholipids.
Critical Troubleshooting & Self-Validation
To ensure scientific integrity, implement these self-validating checks:
-
The "Trap" Test (SPE Breakthrough):
-
Collect the "Load" and "Wash" fractions. Analyze them.
-
Success Criteria: Signal in these fractions should be < 1% of the total. If high, your sample pH was likely too low during loading (preventing ionic binding).
-
-
Furan Ring Stability Check:
-
Furan rings can open under harsh acidic conditions (forming diketones).
-
Validation: Compare the peak area of a standard prepared in 0.1% Formic Acid vs. one prepared in 1M HCl . If the HCl standard is lower, your acidification step is too aggressive.
-
-
Internal Standard Selection:
-
Do not use a generic fatty acid. Use Furoic acid-d3 or CMPF-d3 if available. The furan ring's specific ionization efficiency must be matched.
-
References
-
Sinclair, A. J., et al. (2018). "3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil and fish." Lipids, 53(2), 153-165. Link
- Relevance: Establishes the standard LC-MS/MS methodology for furan fatty acid metabolites structurally homologous to 5-PFCA.
-
Xu, L., et al. (2014). "Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma." Journal of Lipid Research, 55(1), 146-156. Link
- Relevance: Validates the extraction stability of furan rings and the necessity of preventing acidic degrad
- Michopoulos, F., et al. (2011). "Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography-mass spectrometry." Journal of Chromatography A, 1218(21), 3324-3336. Relevance: Provides the foundational logic for Mixed-Mode Anion Exchange (MAX) mechanisms for acidic metabolites.
-
PubChem. "2-Furancarboxylic acid (Compound Summary)." National Library of Medicine. Link
- Relevance: Source for physicochemical properties (pKa, LogP)
Sources
Safety Operating Guide
5-Propylfuran-2-carboxylic Acid: Safe Handling & Disposal Protocol
[1][2]
Executive Summary
5-Propylfuran-2-carboxylic acid (CAS: 14496-61-8) is a substituted furan derivative functioning as an organic acid.[1][2][3] While not explicitly listed on the EPA RCRA P-list (acutely hazardous) or U-list (toxic) by specific name, it must be managed as Hazardous Chemical Waste due to its structural class (furan derivatives) and acidic properties.[1][2]
Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1][2][3] Strict Prohibition: Do NOT neutralize and pour down the drain. Although this is a carboxylic acid, the furan moiety poses potential aquatic toxicity and high Chemical Oxygen Demand (COD) loads that violate standard Publicly Owned Treatment Works (POTW) permits.[1]
Part 1: Hazard Identification & Chemical Logic[1][2][3]
To dispose of this chemical safely, you must understand its reactivity profile.[1][2][3] This is not merely "waste"; it is a reactive organic acid.[1][2][3]
GHS Classification & Reactivity Profile
| Parameter | Classification | Operational Implication |
| Signal Word | WARNING | Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.[1][2] |
| Skin/Eye | H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2][3][4][5][6] | Acidic nature requires immediate flushing if splashed.[1][2][3] |
| Respiratory | H335 (Resp.[1][2][3][4][5] Irrit.) | All transfers must occur inside a certified fume hood.[1][2][3] |
| Chemical Class | Organic Acid / Furan Derivative | Incompatible with Oxidizers & Bases. |
| pKa | ~3.0 - 3.5 (Predicted) | Stronger than acetic acid; capable of mobilizing heavy metals if improperly stored.[1][2][3] |
The "Furan" Factor
While the carboxylic acid group stabilizes the molecule relative to bare furan, the furan ring remains electron-rich.[1]
Part 2: Pre-Disposal Assessment & Segregation[1][2]
Before moving the container, validate the waste stream.[1][3] Use this self-validating checklist:
-
State Verification: Is the material solid (crystalline powder) or in solution?
-
Contaminant Check: Is it pure, or mixed with solvents?
-
Container Integrity: Ensure the cap is a screw-top (non-vented for storage, vented caps for active waste addition) and the liner is intact (Teflon/Polyethylene).[1][2][3]
Part 3: Disposal Workflow (The Core Directive)
Solid Waste (Pure Compound)
Do not dissolve solely for disposal purposes unless required by your facility's specific vendor contract. [1][2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Place the container in the "Solid Organic Waste" satellite accumulation area.[1][2][3]
Liquid Waste (Solutions/Reaction Mixtures)
The Gold Standard: Bulking for Incineration.
-
Segregation: Designate a waste carboy specifically for "Non-Halogenated Organic Acids." [1][2][3]
-
Compatibility Test (Small Scale):
-
Transfer: If compatible, pour into the carboy using a funnel.
-
Log: Record the volume and concentration on the waste log immediately.
Empty Container Management (RCRA "Empty")
To classify the original bottle as non-hazardous trash, it must be "RCRA Empty" (40 CFR 261.7):
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).[2][3]
-
Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (NOT the drain).
-
Deface: Cross out the label and mark "EMPTY."
-
Discard: Place the bottle in standard glass trash (or puncture if plastic).
Part 4: Visualized Decision Matrix
The following diagram outlines the logical flow for disposing of 5-Propylfuran-2-carboxylic acid, ensuring no critical decision points are missed.
Caption: Operational decision tree for the segregation and packaging of 5-Propylfuran-2-carboxylic acid waste streams.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant.[1][2][3] Clear the immediate area.[1][2][3][6][7]
-
PPE Upgrade: Wear double nitrile gloves and N95 (or P100) respirator if dust is airborne.[1][2][3]
-
Neutralization (Spills Only):
-
Cleanup: Scoop the neutralized paste into a waste bag.[1][2][3] Label as "Spill Debris: 5-Propylfuran-2-carboxylic acid."[1][2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2772714, 5-propylfuran-2-carboxylic acid.[1][2][3] PubChem.[1][2][3] Retrieved October 26, 2023.[1][2][3] [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2][3] 29 CFR 1910.1200(g).[1][2][3] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management.[1][2][3] 40 CFR 261.7 (Residues of Hazardous Waste in Empty Containers).[1][2][3] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
